B1575342 NUAK family SNF1-like kinase 2 (446-455)

NUAK family SNF1-like kinase 2 (446-455)

Cat. No.: B1575342
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the AMP-activated Protein Kinase (AMPK) Related Kinase Family

The AMP-activated protein kinase (AMPK) is a central regulator of cellular and whole-body energy homeostasis, belonging to a highly conserved eukaryotic protein family. uniprot.org It functions as a cellular energy sensor, activating pathways that generate ATP while inhibiting processes that consume ATP in response to low energy levels. nih.gov Closely related to AMPK is a family of 12 kinases known as the AMPK-related kinases (ARKs). labshake.comresearchgate.net These kinases, which include NUAK1 and NUAK2, share significant sequence homology within their catalytic domains with AMPK. researchgate.netnih.gov

A key regulator for this family is the protein kinase LKB1, which acts as a master upstream kinase. labshake.com LKB1 activates AMPK and 11 of the 12 ARKs through phosphorylation of a conserved threonine residue located in the T-loop of their activation domain. labshake.comnih.gov While AMPK's role is extensively studied, many members of the AMPK-related kinase family remain less characterized. labshake.com This family plays crucial roles in a wide array of cellular processes beyond metabolism, including cell cycle control, proliferation, and cell polarity. portlandpress.comchemicalbook.com

Delineation of NUAK1 and NUAK2 as Distinct Members: Homology and Divergence

NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK) are two distinct members of the AMPK-related kinase family. researchgate.netportlandpress.com They represent one branch of the ARKs and are defined by the amino acid sequence homology of their kinase domains to the catalytic α-subunits of AMPK. researchgate.netnih.gov The human NUAK1 gene is located on chromosome 12, while the NUAK2 gene is on chromosome 1. portlandpress.comwikipedia.org

Structurally, the full-length NUAK1 and NUAK2 proteins share approximately 58% amino acid identity, with the highest degree of similarity found within their N-terminal protein kinase domains. researchgate.net Despite this homology and their shared activation by the upstream kinase LKB1, NUAK1 and NUAK2 exhibit distinct, and at times opposing, biological functions. researchgate.netportlandpress.com This functional divergence is partly attributed to differences in their tissue expression patterns. labshake.com For instance, NUAK2 is highly expressed in various gastrointestinal tissues and the kidney, whereas NUAK1 expression is low in these areas. labshake.com Their differential roles are also evident in signaling pathways; for example, in response to TGF-β signaling, NUAK1 can act as a negative checkpoint while NUAK2 contributes positively to the signaling response. portlandpress.comuniprot.org

FeatureNUAK1 (ARK5)NUAK2 (SNARK)
Chromosomal Location (Human) Chromosome 12Chromosome 1
Full-Length Protein Identity ~58% shared identity with NUAK2 researchgate.net~58% shared identity with NUAK1 researchgate.net
Activation Phosphorylation by LKB1 nih.govPhosphorylation by LKB1 nih.gov
Tissue Expression Low expression in GI tract, spleen, pancreas labshake.comHigh expression in GI tract, kidney, spleen labshake.com
Role in TGF-β Signaling Can act as a negative regulator portlandpress.comuniprot.orgCan act as a positive regulator portlandpress.comuniprot.org
Primary Functions Cell survival, cell cycle, cell motility researchgate.netnih.govCell-cell detachment, stress response, cell motility uniprot.orggenecards.org

Historical Context of NUAK2 (SNARK) Identification and Initial Characterization

NUAK2 was first identified as SNF1/AMP kinase-related kinase (SNARK). nih.govnih.gov Its discovery stemmed from research looking into cellular responses to stress. Specifically, NUAK2 was found to be transcriptionally induced in keratinocytes following exposure to UV-B radiation. portlandpress.com It was also identified as a TNFα-induced SNF1-like kinase. nih.gov

Initial characterization revealed that NUAK2's kinase activity is stimulated by cellular stresses such as glucose starvation, oxidative stress, and conditions that increase the cellular AMP/ATP ratio. uniprot.orgnih.gov Early functional studies demonstrated that NUAK2 is involved in inducing cell-cell detachment by promoting the conversion of F-actin to G-actin. wikipedia.org It was also shown to protect cells from apoptosis mediated by the death receptor CD95 and to be necessary for the increased motility and invasiveness of tumor cells activated by CD95. wikipedia.org These initial findings established NUAK2 as a stress-activated kinase involved in cell adhesion, apoptosis, and motility. uniprot.org

Significance of Protein Kinases in Cellular Regulation and Signaling

The collective action of kinases orchestrates nearly all cellular processes. They are crucial for regulating cell growth, proliferation, differentiation, metabolism, and apoptosis. Kinase-driven phosphorylation cascades allow for the amplification and integration of external and internal signals, leading to a coordinated cellular response. For example, cyclin-dependent kinases (CDKs) drive the progression of the cell cycle, while mitogen-activated protein kinases (MAPKs) are central to signaling pathways that control cell proliferation and death. Given that up to 30% of all human proteins may be modified by kinase activity, these enzymes are essential for maintaining cellular homeostasis and responding to environmental changes.

Identification and Contextualization of the NUAK2 (446-455) Region within the Full-Length Protein

The specific region "NUAK family SNF1-like kinase 2 (446-455)" refers to a 10-amino acid peptide sequence derived from the full-length human NUAK2 protein. labshake.com The human NUAK2 protein consists of 628 amino acids. portlandpress.com The specific sequence for the 446-455 region is:

Ser-Asn-Leu-Lys-Leu-Pro-Lys-Gly-Ile-Leu (SNLKLPKGIL)

This peptide is located in the C-terminal region of the NUAK2 protein. This places it outside of the well-defined N-terminal protein kinase domain, which spans approximately from residue 53 to 303. The C-terminal portion of NUAK2 is generally understood to have regulatory functions, containing motifs for protein-protein interactions. wikipedia.org While specific functions for motifs like the GILK motif (for PP1β binding) have been identified in the C-terminal region, the precise role of the 446-455 sequence has not been extensively characterized in published scientific literature. wikipedia.org Analysis of the protein sequence indicates this region is adjacent to an area (residues 464-476) described as having a compositional bias for low complexity, but no specific structural or functional domain has been assigned to the 446-455 peptide itself in major protein databases. This peptide is commercially available and used for research purposes, likely to investigate its potential role in the protein's function or as an antigen for antibody production. labshake.com

PropertyDescription
Protein NUAK family SNF1-like kinase 2 (NUAK2)
Organism Homo sapiens (Human)
Residue Range 446-455
Amino Acid Sequence SNLKLPKGIL
Location in Full-Length Protein C-terminal region, outside the catalytic kinase domain.
Known Function Not specifically defined in available literature; part of a broader regulatory region.

Properties

sequence

SNLKLPKGIL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

NUAK family SNF1-like kinase 2 (446-455)

Origin of Product

United States

Molecular Architecture and Structural Biology of Nuak2

Gene Organization and Transcriptional Regulation of NUAK2

The human NUAK2 gene is located on chromosome 1 at position q32.1. nih.govensembl.org This region is subject to frequent amplification in several types of cancer, including ovarian, breast, uterine, liver, and lung cancers. nih.govresearchgate.net The gene spans almost 20 kb and has a structure that closely resembles that of its paralog, NUAK1, though with notably shorter intronic sequences. nih.gov The NUAK2 gene in humans is composed of eight exons, which are transcribed and translated into a 628-amino acid protein. nih.govmdpi.com

The transcriptional regulation of NUAK2 is complex and integrated with key signaling pathways, particularly the Transforming Growth Factor-β (TGF-β) and Hippo pathways. nih.govportlandpress.com Expression of NUAK2 can be induced by TGF-β signaling. nih.govportlandpress.comnih.gov This induction is mediated by the direct binding of SMAD2/3 protein complexes to an enhancer element located within the first intron of the NUAK2 gene. nih.govportlandpress.com

Furthermore, NUAK2 is a transcriptional target of the Hippo signaling pathway's downstream effectors, YAP and TAZ. nih.govportlandpress.comresearchgate.net In certain cancer cell lines, the transcription factors YAP and TEAD have been observed to bind to super-enhancer regions of the NUAK2 gene, leading to the upregulation of NUAK2 mRNA and protein. nih.gov This creates a positive feedback loop, as NUAK2 can, in turn, phosphorylate and inhibit the upstream Hippo kinase LATS1, thereby promoting the nuclear activity of YAP/TAZ. nih.govnih.gov

Gene Details Description
Gene Name NUAK family SNF1-like kinase 2 (NUAK2)
Location Chromosome 1, q32.1 nih.govensembl.org
Size Spans just under 20 kb nih.gov
Structure 8 exons mdpi.com
Aliases SNARK (SNF1/AMP Kinase-Related Kinase) genecards.org
Transcriptional Regulators Mechanism of Action
TGF-β Pathway SMAD2/3 complexes bind to an enhancer in the first intron, inducing expression. nih.govportlandpress.com
Hippo Pathway YAP/TAZ/TEAD transcription factors bind to super-enhancer regions to upregulate expression. nih.gov

Protein Domain Organization of NUAK2: Catalytic and Regulatory Subdomains

The NUAK2 protein, with a predicted molecular weight of approximately 70 kDa, shares a structural organization common to the AMPK-related kinase (ARK) family. mdpi.comnycu.edu.twnih.govresearchgate.net This architecture consists of an N-terminal catalytic kinase domain and a C-terminal region containing regulatory elements. nycu.edu.twnih.govresearchgate.net NUAK2 shares 58% amino acid identity with its paralog, NUAK1, with the highest sequence conservation found within their kinase domains. nih.gov

A distinguishing feature of the NUAK subfamily among the ARKs is the presence of three conserved GILK motifs located in the C-terminal regulatory domain. nih.gov These motifs are responsible for the direct binding to the catalytic subunit of protein phosphatase 1β (PP1β). nih.gov Additionally, a bipartite nuclear localization sequence (NLS) is located at the N-terminus of the kinase domain. nih.gov

Domain/Motif Location Function
Kinase Domain N-terminusCatalyzes the transfer of phosphate (B84403) groups from ATP to serine/threonine residues on substrate proteins. researchgate.netresearchgate.net
GILK Motifs (x3) C-terminusMediate direct binding to the protein phosphatase PP1β. nih.gov
Nuclear Localization Sequence (NLS) N-terminusDirects the protein to the nucleus. nih.gov

The N-terminal kinase domain of NUAK2 exhibits strong sequence and structural homology to the kinase domains of other AMPK family members. nih.govportlandpress.com This domain is responsible for the enzyme's catalytic activity, including binding to ATP and the protein substrate. genecards.org The crystal structure of the dephosphorylated human NUAK2 kinase domain has been resolved in complex with a small molecule inhibitor, providing detailed insights into its architecture. iucr.org This structure reveals the typical bilobal kinase fold, consisting of a smaller N-lobe and a larger C-lobe, which is characteristic of protein kinases. The integrity of this domain is essential for its function; for instance, a small, recessive 21-base-pair in-frame deletion that results in the loss of seven amino acids within the αC-helix of the kinase domain has been shown to completely abolish its catalytic activity. rupress.org

The C-terminal portion of NUAK2, which follows the kinase domain, is less conserved than the catalytic core and serves primarily a regulatory function. nycu.edu.twnih.gov This region houses the three GILK motifs that are unique to NUAK kinases and are crucial for the interaction with PP1β. nih.gov This interaction allows NUAK2 to regulate the activity of the PP1β phosphatase complex. nih.govportlandpress.com While many other AMPK-related kinases possess a ubiquitin-associated (UBA) domain in their C-terminal region, the specific domain architecture of the NUAK2 C-terminus is primarily defined by its phosphatase-binding motifs. nycu.edu.twnih.govresearchgate.net

Structural Insights into NUAK2 Conformation and Dynamics

The catalytic activity of protein kinases like NUAK2 is tightly regulated by conformational changes that transition the enzyme between active and inactive states. These dynamic structural shifts are critical for its biological function.

Central to the regulation of NUAK2's catalytic function is the activation loop, a flexible segment within the kinase domain. nih.govportlandpress.com This loop is conserved across all AMPK-related kinases and contains a key threonine residue (Thr208 in human NUAK2) that must be phosphorylated for the kinase to become active. nih.gov The tumor suppressor kinase LKB1 is the canonical upstream kinase responsible for this activating phosphorylation. nih.govnih.gov However, NUAK2 can maintain its activity even in cells deficient in LKB1, which points to the existence of alternative, yet-to-be-identified upstream kinases that can phosphorylate this critical threonine residue. nih.gov Phosphorylation of the activation loop is thought to stabilize it in a conformation that permits efficient substrate binding and catalysis.

The activation of NUAK2 is intrinsically linked to significant conformational changes. The phosphorylation of Thr208 in the activation loop induces a shift from a disordered, inactive conformation to an ordered, active state. This rearrangement properly aligns key catalytic residues in the active site, facilitating the phosphotransfer reaction.

Conversely, deactivation involves the removal of this phosphate group by phosphatases, which allows the activation loop to return to its flexible, inactive state. The loss of NUAK2's catalytic function, whether through mutation or dephosphorylation, has downstream consequences that are linked to conformational states of its targets. For example, catalytically inactive NUAK2 leads to the cytoplasmic retention of the transcription co-activator YAP, suggesting that NUAK2's activity is required to induce conformational changes in the Hippo signaling pathway components that permit YAP's nuclear translocation. rupress.org The binding of inhibitors to the kinase domain can also lock NUAK2 into an inactive conformation, preventing the necessary dynamic changes for catalysis. iucr.org

Potential Structural Contribution of the (446-455) Region

The C-terminal region of NUAK2, which contains the 446-455 amino acid sequence, is less conserved than the N-terminal kinase domain. While direct structural and functional data for the specific 446-455 peptide are limited, analysis of the broader C-terminal domain provides insights into its potential contributions.

Bioinformatic predictions based on the NUAK2 amino acid sequence suggest that the C-terminal region, including the 446-455 segment, is likely to be intrinsically disordered. uniprot.org Annotations from protein databases characterize the broader region from position 355 to 493 as disordered. uniprot.org Furthermore, an adjacent segment (457-469) is noted for its low complexity. uniprot.org Intrinsically disordered regions lack a stable three-dimensional structure and often exist as dynamic ensembles of conformations. This structural plasticity is a common feature in signaling proteins, allowing them to interact with multiple binding partners.

Post-Translational Modifications of NUAK2

The activity and function of NUAK2 are tightly regulated by post-translational modifications (PTMs), with phosphorylation being the most critical and well-characterized mechanism. portlandpress.comnih.gov These modifications are essential for activating the kinase and enabling it to phosphorylate its downstream targets.

Phosphorylation is the principal mechanism for activating NUAK2's catalytic function. genecards.orgnih.gov The key event is the phosphorylation of a specific threonine residue within the activation loop (T-loop) of the kinase domain. portlandpress.comnih.govembopress.org This modification induces a conformational change that switches the enzyme from an inactive to an active state, allowing it to bind ATP and phosphorylate its substrates. rupress.orgembopress.org A failure in this phosphorylation event, as seen in certain mutations, completely abrogates the kinase's catalytic activity. rupress.orgnih.gov

The primary upstream activator of NUAK2 is the tumor suppressor kinase LKB1 (also known as STK11). portlandpress.comnih.govmdpi.com LKB1, in a complex with the accessory proteins STRAD and MO25, directly phosphorylates NUAK2 on Threonine 208 (Thr-208) within the T-loop. uniprot.orggenecards.orgnih.gov This phosphorylation event is essential for NUAK2 activation and can increase its activity by more than 50-fold. nih.govembopress.org The functional dependency on LKB1 is highlighted by the observation that in LKB1-deficient cells, the activity of endogenous NUAK2 is markedly reduced. nih.govembopress.org Mutation of Thr-208 to a non-phosphorylatable residue like alanine (B10760859) completely prevents this LKB1-mediated activation. portlandpress.comnih.gov

Interestingly, NUAK2 can retain some activity in cancer cells that lack LKB1, suggesting that other, yet-to-be-identified upstream kinases can also phosphorylate Thr-208. portlandpress.comnih.gov

In addition to being phosphorylated by upstream kinases, NUAK2 is capable of autophosphorylation. rupress.orggenecards.org This process, where a NUAK2 molecule phosphorylates another, can also occur at the critical Thr-208 residue in the activation loop. genecards.org The activation of NUAK2 is described as requiring phosphorylation either by an upstream kinase or by itself. rupress.org Evidence for this mechanism comes from studies of a NUAK2 mutation (p.Y138_Q145delinsE) that results in a catalytically inactive protein. rupress.orgnih.gov This mutant form of NUAK2 fails to become phosphorylated at Thr-208, confirming that the deletion affects a structural element crucial for the phosphorylation event, whether it is mediated by an external kinase or through autophosphorylation. rupress.orgnih.gov

Data Tables

Table 1: Key Phosphorylation Site in NUAK2

Site Upstream Kinase / Mechanism Functional Consequence References

Table 2: Mentioned Compounds

Compound Name Abbreviation / Alias Type
NUAK family SNF1-like kinase 2 NUAK2, SNARK Protein (Kinase)
Serine/threonine-protein kinase STK11 LKB1 Protein (Kinase)
STE20-related adapter protein STRAD Protein (Pseudokinase)
Calcium-binding protein 39 MO25 Protein (Scaffolding)
Adenosine (B11128) triphosphate ATP Molecule
Yes-associated protein YAP Protein (Transcriptional Co-activator)
WW domain-containing transcription regulator protein 1 TAZ Protein (Transcriptional Co-activator)
Large tumor suppressor kinase 1/2 LATS1/2 Protein (Kinase)

Phosphorylation Events and their Functional Consequences.

Specific Phosphorylation Sites within or Adjacent to (446-455) and their Impact on Kinase Activity.

Detailed experimental evidence identifying specific phosphorylation sites within the 446-455 amino acid region of NUAK family SNF1-like kinase 2 (NUAK2) and their direct impact on kinase activity is not extensively documented in publicly available research literature. While large-scale phosphoproteomic studies have identified numerous phosphorylation sites on NUAK2, specific functional characterization for sites within this particular C-terminal region is limited nih.gov.

The primary activating phosphorylation site of NUAK2 has been identified as Threonine 208 (T208) within the activation loop of the kinase domain nih.gov. Phosphorylation at this site by the upstream kinase LKB1 is essential for NUAK2 catalytic activity nih.govbioscientifica.comresearchgate.netnih.gov. Mutation of this threonine residue to alanine results in a complete loss of kinase function nih.gov. While this site is crucial, it falls outside the 446-455 region.

Although specific phosphorylation events within the 446-455 region are not well-defined, the C-terminal region of NUAK2, which encompasses this segment, is known to contain a ubiquitin-associated (UBA) domain that is critical for its regulation and interaction with other proteins bioscientifica.comresearchgate.netnih.govnycu.edu.tw. It is plausible that phosphorylation within or near this domain could modulate protein-protein interactions or the subcellular localization of NUAK2, thereby indirectly influencing its kinase activity. However, without direct experimental evidence, the precise impact of any such phosphorylation remains speculative.

Other Post-Translational Modifications (e.g., Ubiquitination, Acetylation) and their Regulatory Roles.

Beyond phosphorylation, the activity and function of NUAK2 are regulated by other post-translational modifications, with ubiquitination playing a significant role. Information regarding the acetylation of NUAK2 is not currently well-documented in scientific literature.

Ubiquitination:

NUAK2 contains a ubiquitin-associated (UBA) domain located in its C-terminal region bioscientifica.comresearchgate.netnih.govnycu.edu.tw. This domain is crucial for the LKB1-mediated phosphorylation and subsequent activation of NUAK2 researchgate.net. The UBA domain facilitates interactions with ubiquitin and ubiquitinated proteins, suggesting a role for the ubiquitin system in regulating NUAK2 function.

While direct ubiquitination of NUAK2 itself is not extensively detailed, its interaction with components of the ubiquitin pathway is evident. For instance, NUAK2's regulation of TGF-β signaling involves its interaction with SMAD3, a protein that undergoes ubiquitination nih.gov. This suggests that NUAK2 may be involved in cellular processes that are intricately regulated by ubiquitin-mediated signaling. The presence of the UBA domain implies that NUAK2 can be recruited to or interact with ubiquitinated substrates, potentially influencing their stability, localization, or activity. Further research is required to elucidate the specific E3 ligases and deubiquitinating enzymes that target NUAK2 and the functional consequences of its ubiquitination status.

Acetylation:

Currently, there is a lack of specific research findings detailing the acetylation of NUAK2 and its impact on the kinase's function.

Biochemical Mechanisms and Regulation of Nuak2 Kinase Activity

Catalytic Mechanism of ATP Hydrolysis and Substrate Phosphorylation

As a serine/threonine protein kinase, the fundamental catalytic function of NUAK2 involves the transfer of the γ-phosphate group from an ATP molecule to a serine or threonine residue on a specific substrate protein. wikipedia.orggenecards.org This process, known as phosphorylation, is a primary mechanism for regulating protein function. The catalytic activity of NUAK2 is dependent on its N-terminal kinase domain, which shares strong sequence similarity with the kinase domains of other AMPK-related kinases (ARKs). bioscientifica.comportlandpress.com

The catalytic mechanism can be summarized in the following key steps:

ATP and Substrate Binding: NUAK2 binds both ATP and the protein substrate within its catalytic cleft. This binding requires magnesium ions (Mg²⁺), which are essential for kinase activity by coordinating the phosphate (B84403) groups of ATP. wikipedia.orgnih.gov

Phosphoryl Transfer: The hydroxyl group of a serine or threonine residue on the substrate protein performs a nucleophilic attack on the γ-phosphate of the bound ATP. This results in the transfer of the phosphate group to the substrate and the release of ADP. nih.gov

Product Release: Following phosphorylation, the phosphorylated substrate and ADP are released, allowing the kinase to begin another catalytic cycle.

Activation of NUAK2, like other ARKs, is critically dependent on the phosphorylation of a specific threonine residue within its activation loop (T-loop). For human NUAK2, this key residue is Threonine-208 (Thr-208). portlandpress.comuniprot.orgnih.gov Phosphorylation at this site induces a conformational change in the kinase domain, aligning key catalytic residues and enabling efficient ATP hydrolysis and substrate phosphorylation. rupress.org A mutation at this site (T208A) impairs LKB1-mediated phosphorylation and activation. nih.gov

Regulation of NUAK2 Activity by Allosteric Mechanisms

Allosteric regulation refers to the modulation of an enzyme's activity by the binding of an effector molecule at a site other than the active site. nih.gov This mechanism is a hallmark of the AMPK family, where the binding of AMP and ADP to the γ-subunit allosterically activates the kinase complex, particularly under conditions of low cellular energy. nih.gov

Protein-Protein Interactions Governing NUAK2 Activation and Specificity

Protein-protein interactions are fundamental to controlling NUAK2's activation, localization, and selection of substrates. These interactions involve upstream kinases, adaptor proteins, and scaffolding molecules.

The primary and most well-documented upstream activator of NUAK2 is the tumor suppressor kinase LKB1 (also known as STK11). nih.govbioscientifica.com LKB1 functions as a "master kinase," responsible for activating at least 13 downstream kinases of the AMPK subfamily. nih.gov

LKB1: The activation of NUAK2 by LKB1 occurs through the direct phosphorylation of Thr-208 in the activation loop. uniprot.org This phosphorylation is typically mediated by a complex of LKB1 with the pseudokinase STRAD and the scaffolding protein MO25. uniprot.org Genetic studies have confirmed this relationship, demonstrating that the kinase activity of endogenous NUAK2 is dramatically reduced (by 7- to 35-fold) in LKB1-deficient mouse embryonic fibroblasts (MEFs) and HeLa cells. nih.gov However, NUAK2 appears to retain some residual activity even in the absence of LKB1, suggesting that other, as-yet-unidentified kinases may also contribute to its phosphorylation and activation in certain contexts. portlandpress.com

Information regarding a direct regulatory interaction between Protein Kinase C (PKC) and NUAK2 is not prominent in the current scientific literature.

Adaptor and scaffolding proteins are crucial for localizing NUAK2 within the cell and bringing it into proximity with its substrates or regulators.

Myosin Phosphatase Rho-Interacting Protein (MRIP): NUAK2 can associate with MRIP in a kinase-independent manner. nih.gov This interaction is thought to facilitate the formation of actin stress fibers by causing the dissociation of MRIP from Myosin Phosphatase Target Subunit 1 (MYPT1). nih.govresearchgate.net

Cytoplasmic FMRP-Interacting Protein 2 (CYFIP2): Co-immunoprecipitation studies have shown a direct binding interaction between NUAK2 and CYFIP2 in cervical cancer cells. nih.gov This interaction appears to be involved in regulating cell proliferation and migration. nih.gov

SMAD Proteins: NUAK2 has been shown to form protein complexes with SMAD3 and, to a lesser extent, SMAD2. nih.gov It can also associate with the TGF-β type I receptor (TβRI). These interactions suggest NUAK2 plays a role in modulating the output of TGF-β signaling. nih.gov

LKB1-Interacting Protein 1 (LIP1): While not a direct interactor with NUAK2, the scaffolding protein LIP1 mediates the association between LKB1 and SMAD4, highlighting the complex interplay between the LKB1/NUAK2 axis and other signaling pathways. nih.gov

The specific function of the amino acid region 446-455 of NUAK2 is not extensively detailed in published research. This region is located in the C-terminal portion of the protein, which follows the N-terminal catalytic domain and a ubiquitin-associated (UBA) domain. bioscientifica.comsemanticscholar.org

C-terminal regions of kinases are frequently involved in mediating protein-protein interactions that are essential for regulation, substrate recognition, and subcellular localization. embopress.orgnih.gov These regions can contain docking sites or recognition motifs that provide specificity, distinguishing them from other closely related kinases. nih.govplos.org Given its location, it is plausible that the 446-455 region of NUAK2 contributes to the formation of a protein-protein interface. However, the specific binding partners that may interact with this precise sequence and the functional consequences of such an interaction remain subjects for future investigation. The evolution of such interaction sites is a key driver of functional specificity in protein families. nih.gov

Substrate Recognition and Specificity of NUAK2

The ability of NUAK2 to phosphorylate specific targets is determined by the recognition of a consensus sequence surrounding the target serine or threonine residue. While a definitive and unique motif for NUAK2 has not been fully elucidated, it is expected to be broadly similar to that of other AMPK-related kinases. portlandpress.com This general motif shows a preference for basic amino acid residues (like arginine) at the -3 and -4 positions relative to the phosphorylation site and small hydrophobic residues at the -5 and +4 positions. portlandpress.com

Several direct substrates of NUAK2 have been identified through various screening methods:

Myosin Phosphatase Target Subunit 1 (MYPT1): MYPT1 was one of the first specific substrates identified for NUAK2. genecards.orgnih.gov NUAK2 phosphorylates MYPT1 at a site distinct from those targeted by Rho-kinase, suggesting a different mode of regulation for myosin phosphatase activity. nih.gov

LATS2: The kinase LATS2, a key component of the Hippo signaling pathway, has been identified as an endogenous target of NUAK2. rupress.org

Other Potential Targets: NUAK2 has been functionally linked to the regulation of the actomyosin (B1167339) cytoskeleton and the Hippo-YAP signaling pathway, suggesting it targets components within these systems. rupress.orgresearchgate.net Its association with SMAD3 also suggests it may directly phosphorylate it or regulate its stability and function. nih.gov

Data Tables

Table 1: Summary of Key Protein-Protein Interactions for NUAK2

Interacting Protein Type of Protein Interaction Type Functional Consequence
LKB1 (STK11) Upstream Kinase Phosphorylation Activates NUAK2 by phosphorylating Thr-208. uniprot.orgnih.gov
STRAD Pseudokinase Complex Formation Part of the LKB1 complex that activates NUAK2. uniprot.org
MO25 Scaffolding Protein Complex Formation Part of the LKB1 complex that activates NUAK2. uniprot.org
MYPT1 Substrate Phosphorylation Regulates myosin phosphatase activity. nih.gov
LATS2 Substrate Phosphorylation Regulates the Hippo signaling pathway. rupress.org
MRIP Adaptor Protein Binding Modulates actin stress fiber formation. nih.govresearchgate.net
CYFIP2 Adaptor Protein Binding Implicated in cell proliferation and migration. nih.gov
SMAD3 Signaling Protein Binding Modulates TGF-β signaling output. nih.govnih.gov

Identification of Physiological Substrates (e.g., MYPT1, LATS1/2, YAP1)

A critical aspect of understanding NUAK2's cellular role is the identification of its direct downstream targets. Research has identified several key physiological substrates of NUAK2, primarily involved in the regulation of cytoskeletal dynamics and cell signaling pathways like the Hippo and TGF-β pathways.

Myosin Phosphatase Target Subunit 1 (MYPT1): MYPT1, a regulatory subunit of the myosin light chain (MLC) phosphatase, is a well-characterized substrate of NUAK2. nih.govnih.gov NUAK2 phosphorylates MYPT1 at serine residues 445, 472, and 910. researchgate.net This phosphorylation creates binding sites for 14-3-3 proteins, which in turn inhibits the phosphatase activity of the MYPT1-PP1β complex. uniprot.org The inhibition of MLC phosphatase leads to increased phosphorylation of the myosin light chain 2 (MLC2), promoting the assembly of actin stress fibers and actomyosin tension. nih.govnih.govnih.govnih.gov This regulatory mechanism is distinct from the phosphorylation of MYPT1 by Rho-kinase at Thr696 and Thr853. nih.govnih.gov

Large Tumor Suppressor Kinase 1/2 (LATS1/2): NUAK2 directly phosphorylates and inhibits the Hippo pathway kinases LATS1 and LATS2. uniprot.orgpromega.comrupress.orgnih.gov Specifically, NUAK2 can phosphorylate LATS1 on a putative ARK phospho-motif around serine 464 (S464). promega.com A mutation of this site to alanine (B10760859) (S464A) renders LATS1 resistant to the effects of NUAK2 overexpression. promega.com Phosphorylation of LATS1 by NUAK1, a close homolog of NUAK2, has been shown to reduce LATS1 protein stability. nih.govnih.gov In vitro kinase assays have confirmed that LATS2 is a direct substrate of NUAK2, and loss of NUAK2 function abrogates this phosphorylation. nih.gov

Yes-associated protein 1 (YAP1): While NUAK2's effect on YAP1 is primarily indirect through the inhibition of LATS1/2, this regulation is a critical downstream consequence of NUAK2 activity. By inhibiting LATS1/2, NUAK2 prevents the phosphorylation of YAP1. nih.govpromega.comrupress.org Unphosphorylated YAP1 can then translocate to the nucleus, where it acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival. nih.govpromega.com This creates a positive feedback loop, as YAP/TAZ can also drive the expression of NUAK2. promega.com

The following table summarizes the key physiological substrates of NUAK2 and the reported phosphorylation sites.

SubstratePhosphorylation Site(s)Consequence of PhosphorylationReferences
MYPT1 Ser445, Ser472, Ser910Inhibition of myosin phosphatase activity, leading to increased MLC2 phosphorylation and actomyosin tension. nih.govnih.govresearchgate.netuniprot.org
LATS1 Ser464 (putative)Inhibition of LATS1 kinase activity and potential reduction in protein stability. promega.comnih.govnih.gov
LATS2 Not specifiedDirect phosphorylation and inhibition of kinase activity. nih.govrupress.orgnih.gov
YAP1 IndirectPrevention of LATS-mediated inhibitory phosphorylation, leading to nuclear translocation and activation. nih.govpromega.comrupress.org

Substrate Binding Dynamics and Catalytic Turnover

Detailed information regarding the substrate binding dynamics and catalytic turnover rates (e.g., K_m, k_cat) of NUAK2 is not extensively documented in publicly available literature. However, general characteristics of its kinase activity have been described.

NUAK2, as a serine/threonine kinase, catalyzes the transfer of a phosphate group from ATP to serine or threonine residues on its substrates. researchgate.netgenecards.org In vitro kinase assays have demonstrated NUAK2's phosphotransferase activity using synthetic peptide substrates like the CHKtide (KKKVSRSGLYRSPSMPENLNRPR), derived from human CDC25C, and the AMARA peptide. nih.govavantorsciences.com The kinase activity of NUAK2 can be measured using assays that detect ADP formation, such as the ADP-Glo™ Kinase Assay. promega.compromega.com These assays are suitable for high-throughput screening of potential inhibitors. promega.com

The catalytic activity of NUAK2 is dependent on its phosphorylation status, particularly on threonine 208 (Thr208) within its activation loop, which is a target for the upstream kinase LKB1. nih.gov Mutation of this residue to alanine (T208A) abrogates NUAK2's phosphotransferase activity. nih.gov A deletion mutant within the αC-helix of the kinase domain (p.Y138_Q145delinsE) also leads to a loss of NUAK2 phosphorylation and enzymatic activity towards its substrates. nih.govrupress.org This highlights the importance of the structural integrity of the kinase domain for its catalytic function.

While precise kinetic parameters are not available, the existing data suggest a typical protein kinase mechanism involving ATP and substrate binding, phosphoryl transfer, and product release. The regulation of these steps is likely complex and influenced by post-translational modifications and interactions with regulatory proteins.

Cellular Functions and Signal Transduction Cascades Involving Nuak2

Cellular Localization and Dynamics of NUAK2

The specific location of NUAK2 within a cell is critical to its function, allowing it to interact with its targets and participate in distinct signaling events.

Subcellular Compartmentalization and Translocation

NUAK2 is found in both the nucleus and the cytoplasm of cells. nih.govwikipedia.org Its distribution can be dynamic, influenced by cellular conditions and signaling cues. For instance, in neural progenitor cells, endogenous NUAK2 is observed in the nucleus. rupress.org Furthermore, in the context of neural tube development, NUAK2 shows a striking apical enrichment, co-localizing with the actomyosin (B1167339) network near the lumen of neural tube-like structures. rupress.orgnih.gov This specific compartmentalization highlights its role in cytoskeletal regulation during morphogenesis. The translocation of proteins, often dependent on phosphorylation, can alter their activity and interaction partners, a mechanism that may also apply to NUAK2's function. nih.gov

Role in Cytoskeletal Organization and Dynamics

NUAK2 is a key regulator of the actin cytoskeleton, influencing cell structure, movement, and adhesion. wikipedia.orgresearchgate.net Its activity is intertwined with the physical framework of the cell.

The kinase influences the conversion of filamentous actin (F-actin) to globular actin (G-actin), a fundamental process in cytoskeletal remodeling. nih.govresearchgate.net Studies have shown that a loss of NUAK2 function can lead to an increase in the F-actin to G-actin ratio, resulting in more F-actin stress fibers. nih.gov NUAK2 is also involved in the formation of actin stress fibers through the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), which in turn leads to the phosphorylation of the myosin regulatory light chain and promotes cell detachment. nih.gov This regulation of the actomyosin network is crucial for processes like cell-cell detachment during glucose starvation and smooth muscle contraction. wikipedia.orgnih.gov

The influence of NUAK2 on the cytoskeleton directly impacts cell motility. nih.gov By modulating the actin network, NUAK2 affects cell migration and invasion. nih.govaacrjournals.org For example, knockdown of NUAK2 has been shown to decrease the migration of melanoma cells and inhibit the migration and invasion of pancreatic and cervical cancer cells. nih.govresearchgate.netingentaconnect.com This is often linked to its role in epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell motility. ingentaconnect.com The general mechanics of cell motility involve the extension of protrusions like lamellipodia and filopodia, which are driven by actin polymerization, a process influenced by NUAK2. youtube.comyoutube.com

Involvement in Cell Proliferation and Cell Cycle Regulation

NUAK2 plays a significant role in controlling cell proliferation and the progression of the cell cycle. nih.govresearchgate.net Its dysregulation is frequently associated with uncontrolled cell growth in cancer.

Multiple studies have demonstrated that NUAK2 promotes cell proliferation in various cancer types, including glioblastoma, melanoma, and liver cancer. nih.govnih.govresearchgate.net Silencing NUAK2 has been shown to inhibit the proliferation of pancreatic cancer cells, lung adenocarcinoma cells, and cervical cancer cells. researchgate.netingentaconnect.com In Schwann cells, NUAK2 is involved in regulating proliferation following nerve injury. nih.gov

The kinase exerts its effect on proliferation by influencing the cell cycle. Evidence suggests that NUAK2 promotes the G1/S-phase transition, a critical checkpoint for cell cycle entry. nih.gov Depleting NUAK2 can suppress this transition, thereby impeding cell proliferation. nih.gov In melanoma, NUAK2 is associated with controlling cell cycle progression through cyclin-dependent kinase 2 (CDK2). nih.gov

Cell Type/Model Effect of NUAK2 Alteration Observed Phenotype Reference
Pancreatic Cancer CellsKnockdownImpeded proliferation researchgate.net
Lung Adenocarcinoma (A549 cells)DepletionInhibited cell viability and proliferation researchgate.net
Cervical Cancer CellsKnockdownReduced cell proliferation ingentaconnect.com
Schwann CellsDepletionSuppressed G1/S-phase transition, impeded proliferation nih.gov
Melanoma CellsKnockdownDecreased proliferation nih.gov
Liver Cancer CellsSilencingBlocked proliferation nih.gov
NMuMG-Fucci cell modelKnockdownReduction in growth arrest nih.gov

Regulation of Apoptosis and Cell Survival Pathways

NUAK2 is also a key player in the intricate balance between cell survival and programmed cell death, or apoptosis. wikipedia.org

The kinase generally functions as a negative regulator of the apoptotic process, promoting cell survival under various stress conditions. wikipedia.orgresearchgate.net For instance, NUAK2 can protect skeletal myocytes from stress-induced apoptosis. nih.gov It has also been found to protect cells from apoptosis induced by the death receptor CD95 and tumor necrosis factor-α (TNFα). nih.gov This protective role is crucial for cancer cell survival, where NUAK2 helps tumor cells evade cell death. researchgate.net In pancreatic cancer, NUAK2 overexpression was shown to partially resist apoptosis. researchgate.net Apoptosis itself is a complex process involving intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, both of which are tightly regulated. youtube.comyoutube.comyoutube.com

Conversely, in some contexts, NUAK2 has been identified as a promoter of a specific type of cell death called ferroptosis. It achieves this by suppressing the expression of glutathione (B108866) peroxidase 4 (GPX4), an enzyme that protects against ferroptosis. nih.gov

Cellular Context Role of NUAK2 Mechanism/Outcome Reference
Skeletal MyocytesPro-survivalProtects against stress-induced apoptosis. nih.gov
GeneralAnti-apoptoticProtects against CD95 and TNFα-induced apoptosis. nih.gov
Pancreatic CancerPro-survivalOverexpression partially resists apoptosis. researchgate.net
Breast CancerPro-ferroptoticSuppresses GPX4 expression, enhancing ferroptosis. nih.gov

Integration into Key Signaling Networks

NUAK2 does not function in isolation; it is an integral component of larger signaling networks that govern cell fate and function.

Hippo-YAP/TAZ Signaling Pathway Regulation

One of the most significant roles of NUAK2 is its intricate relationship with the Hippo-YAP/TAZ signaling pathway, a critical regulator of tissue growth and organ size. researchgate.netnih.gov

NUAK2 functions as both a downstream target and a positive regulator of the transcriptional co-activators YAP and TAZ, the main effectors of the Hippo pathway. nih.govresearchgate.net This creates a positive feedback loop that reinforces YAP/TAZ activity. nih.govnih.gov Mechanistically, YAP/TAZ can induce the transcription of NUAK2. nih.gov In turn, NUAK2 phosphorylates and inhibits the Large Tumor Suppressor Kinase 1 (LATS1), a core component of the Hippo pathway that normally phosphorylates and inactivates YAP/TAZ by retaining them in the cytoplasm. nih.govnih.govresearchgate.net By inhibiting LATS1, NUAK2 promotes the nuclear localization and activity of YAP/TAZ, leading to the expression of their target genes, which are involved in cell proliferation and survival. nih.govresearchgate.net

This NUAK2-Hippo-YAP/TAZ axis is crucial in various biological contexts. It is essential for proper brain development, where its disruption can lead to severe neural tube defects like anencephaly. nih.gov In cancer, this feed-forward loop is often hijacked to promote tumorigenesis. nih.govyoutube.com For example, NUAK2 is an essential mediator of YAP-driven liver proliferation and tumorigenesis. exlibrisgroup.comresearchgate.net Pharmacological inhibition of NUAK2 has been shown to reduce the growth of cancer cells by suppressing this pathway. nih.gov

Interaction Mechanism Functional Outcome Reference
YAP/TAZ → NUAK2Transcriptional inductionIncreased NUAK2 expression nih.gov
NUAK2 → LATS1Phosphorylation and inhibitionAlleviated inhibition of YAP/TAZ nih.govnih.gov
NUAK2 → YAP/TAZIndirect activationPromotes nuclear localization and activity of YAP/TAZ nih.govresearchgate.net
Overall LoopPositive feed-forwardRobust YAP/TAZ signaling, promoting proliferation and survival nih.govnih.gov

Transforming Growth-β (TGF-β) Signaling

NUAK family SNF1-like kinase 2 (NUAK2) is a critical component in the intricate web of cellular communication, playing a significant role in the Transforming Growth Factor-β (TGF-β) signaling pathway. Research has established that NUAK2 is a direct target gene of the TGF-β pathway, with its expression being induced by TGF-β. researchgate.netnih.gov This induction is dependent on the canonical SMAD proteins, specifically SMAD2, SMAD3, and SMAD4, as well as the activity of mitogen-activated protein kinases (MAPKs). researchgate.net An enhancer element located within the first intron of the NUAK2 gene has been identified as the binding site for SMAD proteins, conferring the TGF-β-inducible expression. researchgate.net

In contrast to its family member NUAK1, which tends to suppress TGF-β signaling, NUAK2 acts to enforce and amplify the cellular responses to TGF-β. researchgate.netnih.gov This opposing role highlights the nuanced regulation within the AMPK-related kinase family and positions NUAK2 as a key player in determining the ultimate cellular outcome of TGF-β activation.

mTOR Pathway Modulation

NUAK2 has been identified as a significant modulator of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. nih.govnih.gov Studies have demonstrated that NUAK2 can activate the mTOR signaling cascade, leading to the upregulation of the transcription factor c-Myc. nih.gov This, in turn, drives the reprogramming of glucose and glutamine metabolism to support the anabolic demands of rapidly dividing cells, particularly in the context of cancer. nih.gov

The modulation of the mTOR pathway by NUAK2 appears to be a critical mechanism through which it promotes tumor growth and metastasis. In breast cancer cells, the depletion of NUAK2 has been shown to have the opposite effect, inhibiting the metabolic reprogramming and tumor-promoting effects associated with mTOR activation. nih.gov Furthermore, the use of mTOR inhibitors has been shown to block the pro-tumorigenic effects of NUAK2, underscoring the dependence of NUAK2's function on an active mTOR pathway. nih.gov In melanoma, knockdown of NUAK2 has been observed to decrease the expression of mTOR, which is associated with reduced proliferation and migration of melanoma cells. nih.gov

While the precise molecular mechanism of how NUAK2 activates the mTOR pathway is still under investigation, the existing evidence strongly suggests that NUAK2 acts upstream of mTOR, potentially through direct or indirect interactions with components of the mTORC1 or mTORC2 complexes. This positions NUAK2 as a key link between cellular stress signals and the regulation of cell growth and metabolism via the mTOR pathway.

Response to Cellular Stress (e.g., Glucose Starvation, Hypoxia)

NUAK2 is activated in response to various cellular stressors, including glucose starvation and hypoxia, which are common conditions within the microenvironment of solid tumors. nih.govnih.gov This activation is part of a broader cellular stress response mechanism that allows cells to adapt and survive under adverse conditions. nih.gov For instance, NUAK2 has been observed to protect skeletal myocytes from stress-induced apoptosis. nih.gov

Under conditions of glucose deprivation, NUAK2 is activated, likely due to the increased AMP/ATP ratio, a classic trigger for AMPK family kinases. nih.gov This activation can then influence downstream signaling pathways to promote cell survival. In the context of hypoxia, a condition characterized by low oxygen levels, tumor cells also exhibit adaptive responses, and while the direct role of NUAK2 in hypoxia-specific signaling is still being fully elucidated, its general role as a stress-response kinase suggests its involvement. nih.gov The upregulation of NUAK2 in response to stress has been shown to be dependent on the activation of the NF-κB pathway, highlighting the crosstalk between different stress-responsive signaling cascades. nih.gov

The ability of NUAK2 to be induced by and respond to cellular stress positions it as a critical factor in tumor cell survival and progression. By integrating signals from the microenvironment, such as nutrient and oxygen availability, NUAK2 can modulate downstream pathways like mTOR and TGF-β to orchestrate a cellular response that favors survival and growth even in hostile conditions.

Cellular StressorRole of NUAK2Downstream Effects
Glucose StarvationActivated by increased AMP/ATP ratioInfluences downstream signaling to promote cell survival. nih.gov
HypoxiaImplicated as a general stress-response kinaseLikely contributes to adaptive responses for tumor cell survival. nih.gov
General Cellular StressProtects against stress-induced apoptosisMediates pro-survival signals. nih.gov

NF-κB Signaling Pathway

A significant regulatory relationship exists between NUAK2 and the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key player in inflammation, immunity, and cancer. nih.gov Research has shown that NUAK2 is a transcriptional target of NF-κB. The p65 subunit of NF-κB can directly bind to the promoter region of the NUAK2 gene, leading to its increased expression. nih.gov This indicates that in inflammatory conditions or in cancers with constitutively active NF-κB, NUAK2 levels may be elevated.

The functional consequence of this interaction is particularly evident in pancreatic cancer, where the NF-κB/NUAK2 signaling axis has been shown to regulate cancer progression. nih.govresearchgate.net In this context, inhibiting NF-κB leads to a decrease in NUAK2 expression, which in turn impedes the proliferation, migration, and invasion of pancreatic cancer cells and promotes apoptosis. nih.gov Conversely, the overexpression of NUAK2 can partially rescue the anti-tumor effects of NF-κB inhibitors, suggesting that NUAK2 is a critical downstream effector of NF-κB in this malignancy. nih.gov

Furthermore, the upregulation of NUAK2 in response to cellular stress has been shown to be dependent on NF-κB activation. nih.gov This crosstalk between the NF-κB and NUAK2 pathways provides a mechanism for cells to integrate inflammatory and stress signals to promote survival and a more aggressive phenotype. The NF-κB/NUAK2 axis has been shown to impact the SMAD2/3 signaling pathway, suggesting a convergence of NF-κB, NUAK2, and TGF-β signaling in regulating cancer cell behavior. nih.govresearchgate.net

Interacting MoleculeInteraction with NUAK2Functional Outcome
NF-κB (p65)Transcriptionally upregulates NUAK2 by binding to its promoter. nih.govIncreased NUAK2 expression, promoting cancer progression. nih.gov
SMAD2/3NUAK2 knockdown reduces p-SMAD2/3 and SMAD2/3 levels. nih.govDecreased nuclear translocation of SMAD4, impacting downstream signaling. nih.gov

Other Emerging Cellular Roles (e.g., Autophagy, Cell Polarity)

Beyond its well-established roles in major signaling pathways, NUAK2 is implicated in other fundamental cellular processes, including autophagy and the regulation of cell polarity. nih.govmdpi.com

Autophagy: As a member of the AMPK-related kinase family, NUAK2 is linked to the regulation of autophagy, the cellular process of degrading and recycling cellular components. AMPK is a known activator of autophagy, particularly under conditions of energy stress. mdpi.com While direct studies on NUAK2's role in autophagy are emerging, its activation by cellular stressors like glucose starvation suggests a potential role in initiating the autophagic response to maintain cellular homeostasis. In hepatocellular carcinoma, the activation of the broader AMPK family, to which NUAK2 belongs, has been shown to induce autophagy, contributing to cell death. mdpi.com

Cell Polarity: NUAK2 plays a role in regulating cell polarity and the actomyosin cytoskeleton. nih.govrupress.org It has been shown to regulate the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), which in turn controls the activity of myosin light chain (MLC) phosphatase. nih.gov This regulation of the actomyosin network is crucial for processes such as cell migration, invasion, and the establishment of cell polarity. nih.gov For instance, a loss-of-function mutation in NUAK2 has been linked to anencephaly, a severe birth defect resulting from failed neural tube closure, through impaired Hippo-YAP signaling and altered actomyosin network dynamics. rupress.org This highlights the critical role of NUAK2 in controlling the physical properties of cells that are essential for proper tissue development.

These emerging roles of NUAK2 in autophagy and cell polarity further underscore its importance as a multifaceted kinase that integrates a wide range of cellular signals to control fundamental biological processes.

Physiological and Pathophysiological Implications of Nuak2 Non Clinical Focus

Developmental Roles of NUAK2 in Model Organisms

Studies utilizing model organisms have been instrumental in elucidating the essential functions of NUAK2 during embryonic development, particularly in the formation of the nervous system and skeletal muscle.

NUAK2 plays an indispensable role in the development of the central nervous system, specifically during the critical process of neural tube closure. nih.govnih.gov Research has shown that NUAK2 is robustly expressed in the neuroepithelium during this developmental stage. embopress.orgresearchgate.net Its function is vital for processes like apical constriction and apico-basal elongation of cells in the cephalic neural plate, which are necessary for the correct folding and fusion of the neural tube. researchgate.netuni.lu

A homozygous loss-of-function mutation in the NUAK2 gene has been identified as a cause of anencephaly in humans, a severe and fatal neural tube defect characterized by the absence of a major portion of the brain and skull. uniprot.orgnih.govwikipedia.org Patient-derived disease models, including neural progenitor cells and cerebral organoids, revealed that the loss of NUAK2 activity disrupts the Hippo-YAP signaling pathway. nih.govnih.gov This disruption leads to the retention of the transcriptional co-activator YAP in the cytoplasm, preventing it from entering the nucleus to regulate gene expression. nih.govnih.gov

Mechanistically, NUAK2 is believed to regulate the cytoskeletal processes that control cell shape during neural tube closure through this Hippo-YAP signaling axis. nih.govnih.gov In normally developing cells, NUAK2 is found at the apical side of neuroepithelial cells, where it associates with the actomyosin (B1167339) network. nih.gov Loss of NUAK2 function leads to a disorganized actomyosin network, impairing processes like apical constriction and the proper movement of cell nuclei (nucleokinesis), ultimately causing the failure of neural tube closure. nih.govrupress.org While mice with a null mutation for Nuak2 can exhibit exencephaly (a condition where the brain is located outside the skull), double knockout of both Nuak1 and Nuak2 in mice leads to severe neural tube defects in all offspring, including exencephaly of the entire brain and spina bifida, highlighting a complementary function of these two kinases in neurulation. researchgate.netuni.lu

NUAK2 is also implicated in the development and function of skeletal muscle. The upstream kinase LKB1, which activates NUAK2, is crucial for its function in this tissue. bioscientifica.comnih.gov In mouse skeletal muscle cells, the knockout of Lkb1 leads to the inactivation of NUAK2, which is physiologically linked to the regulation of glucose transport into muscle cells during contraction. nih.gov This suggests a role for NUAK2 in managing energy demands within muscle tissue.

Furthermore, NUAK2 appears to play a protective role in skeletal myocytes. It has been observed to mediate the pro-survival Rho signaling pathway, thereby protecting these cells against stress-induced apoptosis. nih.gov Studies in Drosophila have also established a role for the NUAK kinase in the autophagic clearance of protein aggregates in larval muscles, suggesting its importance in maintaining muscle cell homeostasis and integrity. semanticscholar.org

Role of NUAK2 in Disease Models and Mechanisms

Beyond its developmental roles, NUAK2 has been extensively studied in the context of disease, with a primary focus on its contribution to cancer biology in pre-clinical settings.

NUAK2 has emerged as a significant player in the tumorigenesis of various cancers. nih.gov Its gene is located at the 1q32 locus on chromosome 1, a region that is frequently amplified in a wide array of cancers. nih.gov Pre-clinical studies have demonstrated that NUAK2 can act as an oncogene, promoting cancer cell proliferation, migration, invasion, and survival. nih.govresearchgate.net

In melanoma, particularly the acral melanoma subtype, NUAK2 has been identified as a promising oncogene. oncotarget.com High expression of NUAK2 is associated with features of aggressive disease, including increased tumor thickness and a higher likelihood of metastasis. nih.gov

Cell Proliferation and Migration: In vitro and in vivo studies using melanoma cell lines have shown that NUAK2 promotes cancer cell proliferation and migration. nih.govelsevierpure.com Knockdown of NUAK2 in melanoma cells that have an amplification of the NUAK2 gene leads to a significant decrease in cell proliferation, an increase in cellular senescence (a state of irreversible growth arrest), and reduced migration. nih.govnih.gov

Signaling Pathways: The pro-tumorigenic effects of NUAK2 in melanoma are mediated through various signaling pathways. It has been shown to down-regulate the expression of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. nih.govelsevierpure.com Furthermore, NUAK2's role in melanomagenesis is enhanced in the context of other genetic alterations, such as the deficiency of the tumor suppressor PTEN, which activates the PI3K/Akt pathway. nih.gov The combined effect of NUAK2 amplification and PTEN loss promotes melanoma development by activating cyclin-dependent kinases (CDKs), such as CDK2, which drive the cell cycle. nih.gov

Metastasis: NUAK2 is thought to have profound effects on cell migration, which contributes to metastasis. oncotarget.com It regulates cell-cell detachment, a critical step in the metastatic cascade. aacrjournals.org

Table 1: Research Findings on NUAK2 in Pre-clinical Melanoma Models
FindingModel SystemMechanism/EffectReference
NUAK2 knockdown suppresses tumor growth in vivo.Mouse xenograft model (C32 melanoma cells)Reduces proliferation and induces senescence. nih.govelsevierpure.com
NUAK2 knockdown decreases cell proliferation and migration in vitro.Melanoma cell lines (C32, SM2-1)Induces senescence, reduces S-phase population, down-regulates mTOR. nih.govnih.gov
NUAK2 amplification and PTEN deficiency synergize to promote tumor development.Melanoma cell linesLeads to activation of CDK2, driving the cell cycle. nih.gov
NUAK2 has a significant impact on cell migration and invasion.Melanoma cell linesRegulates cell detachment. oncotarget.comaacrjournals.org

The oncogenic role of NUAK2 extends to several other major cancer types, where it influences tumor growth and progression through various mechanisms, often involving the Hippo-YAP pathway.

Prostate Cancer: NUAK2 expression is elevated in prostate cancer (PC) and metastatic castration-resistant prostate cancer (mCRPC) compared to normal tissue. nih.govbioworld.com Increased expression is correlated with a higher risk of metastasis. nih.govbioworld.com In pre-clinical models, targeting NUAK2 either genetically (knockdown) or pharmacologically (using the inhibitor HTH-02-006) reduces proliferation, 3D tumor spheroid growth, and invasion of prostate cancer cells. researchgate.netnih.gov Mechanistically, NUAK2 inhibition leads to the downregulation of key gene sets involved in cell cycle progression (E2F), epithelial-to-mesenchymal transition (EMT), and oncogenic signaling (MYC). nih.govbioworld.com These effects are partly mediated through the inactivation of the YAP oncogene. researchgate.netnih.gov Studies in neuroendocrine prostate cancer (NEPC), an aggressive subtype, also show that NUAK2 is essential for tumor growth, making it an actionable target. aacrjournals.orgresearchgate.net

Breast Cancer: In breast cancer, NUAK2 expression is higher in tumor tissues than in normal tissues, and this high expression is an independent prognostic indicator of poor survival. nih.govum.es In vitro experiments show that knocking down NUAK2 inhibits breast cancer cell proliferation and their ability to form tumors, while its overexpression has the opposite effect. nih.govum.es In vivo, NUAK2 overexpression was found to promote the tumorigenicity of breast cancer cells in nude mice. nih.govum.es Interestingly, some research suggests a dual role for NUAK2, where it promotes proliferation but its knockdown accelerates migration, indicating complex, context-dependent functions. aacrjournals.org Another study found that NUAK2 can also promote ferroptosis (a form of programmed cell death) by suppressing the expression of glutathione (B108866) peroxidase 4 (GPX4), particularly in the claudin-low subtype of breast cancer. nih.gov

Liver Cancer: NUAK2 is identified as a critical transcriptional target of the YAP oncogene in liver cancer. nih.govresearchgate.net It is an essential mediator of YAP-driven liver enlargement (hepatomegaly) and tumorigenesis in vivo. nih.gov NUAK2 is selectively required for the growth of YAP-driven cancer cells. nih.gov It participates in a positive feedback loop where it enhances YAP activity by promoting the polymerization of actin and the activity of myosin, key components of the cytoskeleton that influence Hippo signaling. nih.govresearchgate.net Pharmacological inhibition of NUAK2 has been shown to suppress the proliferation of YAP-dependent liver cancer cells and reduce liver overgrowth in model systems. nih.gov

Cervical Cancer: Studies have found that NUAK2 expression is upregulated in cervical cancer tissues and cell lines. nih.gov Its function in this cancer type is linked to promoting cell proliferation, migration, invasion, and the epithelial-to-mesenchymal transition (EMT). nih.gov Mechanistically, NUAK2 has been shown to directly bind to and negatively regulate the cytoplasmic FMRP-interacting protein 2 (CYFIP2). nih.gov Silencing NUAK2 upregulates CYFIP2, which in turn inhibits the aggressive features of cervical cancer cells. nih.gov

Table 2: Research Findings on NUAK2 in Other Pre-clinical Cancer Models
Cancer TypeFindingModel SystemMechanism/EffectReference
Prostate CancerNUAK2 inhibition slows tumor growth and proliferation.Cell lines (LAPC-4, 22RV1), syngeneic allograft model, patient-derived explantsInactivates YAP; downregulates E2F, EMT, and MYC gene sets. researchgate.netnih.govbioworld.com
Breast CancerNUAK2 knockdown inhibits cell proliferation and tumor-forming ability.Cell lines (MCF7), nude mice xenograft modelInfluences cell proliferation and tumorigenicity. nih.govum.esresearchgate.net
Liver CancerNUAK2 is an essential mediator of YAP-driven tumorigenesis.Human cancer cell lines, in vivo liver cancer modelsParticipates in a positive feedback loop to maximize YAP activity. nih.govresearchgate.net
Cervical CancerNUAK2 silencing inhibits proliferation, migration, and EMT.Cell lines (HeLa)Regulates CYFIP2 expression. nih.gov

Cancer Biology and Tumorigenesis (Pre-clinical Models).

Dual Roles of NUAK2 as an Oncogene or Tumor Suppressor in Different Contexts

NUAK family SNF1-like kinase 2 (NUAK2), also known as SNF1/AMP kinase-related kinase (SNARK), exhibits a complex and context-dependent role in cancer, functioning as both an oncogene and a tumor suppressor. researchgate.netnih.gov This duality is influenced by the specific cancer type and the underlying molecular landscape of the tumor. nih.govnih.gov In many cancers, NUAK2 is amplified and overexpressed, promoting tumor growth and progression. portlandpress.com Conversely, in some contexts, loss of NUAK2 function has been associated with tumor development. researchgate.net

As an oncogene, high expression of NUAK2 is linked to poor prognosis and aggressive tumor features in various malignancies. researchgate.netnih.govnih.govnih.gov For instance, in acral melanoma, high NUAK2 levels are significantly associated with a greater risk of relapse. researchgate.netnih.gov Similarly, in breast cancer, glioblastoma, gastric cancer, and pancreatic cancer, NUAK2 overexpression promotes cell proliferation, migration, and invasion. nih.govnih.govyoutube.comresearchgate.netnih.gov In liver cancer, NUAK2 is a critical target of the YAP oncogene and is essential for YAP-driven tumor growth. news-medical.net Furthermore, NUAK2 has been implicated in promoting the progression of cervical cancer. mdpi.com Studies have shown that knockdown of NUAK2 in these cancer cells can inhibit their malignant phenotypes, including suppressing tumor growth in mouse models. researchgate.netnih.gov

In contrast, there is evidence suggesting a tumor-suppressive role for NUAK2 in certain contexts. For example, one study reported that NUAK2-deficient mice are prone to developing colorectal tumors. researchgate.net This suggests that in the colon, NUAK2 may normally function to restrain tumorigenesis.

The table below summarizes the dual roles of NUAK2 in various cancer types based on current research findings.

Cancer TypeRole of NUAK2Key Research FindingsCitations
Melanoma OncogeneHigh expression is associated with poor relapse-free survival in acral melanoma patients. Knockdown suppresses tumor growth. researchgate.netnih.govyoutube.com
Glioblastoma OncogeneFunctions as a fetal oncogene re-expressed in malignant gliomas. Deletion suppresses proliferation and migration. youtube.comnih.govresearchgate.netuni.lu
Breast Cancer Oncogene/Dual RoleHigh expression is a prognostic indicator for poor survival and promotes proliferation. However, it may inhibit cell migration. nih.govnih.govnih.govnih.gov
Gastric Cancer OncogeneOverexpression promotes cell proliferation and upregulates cancer stem cell markers. nih.gov
Pancreatic Cancer OncogeneHighly expressed in pancreatic ductal adenocarcinoma. Silencing inhibits proliferation and invasion. researchgate.net
Liver Cancer OncogeneIdentified as an essential mediator of YAP-driven tumorigenesis. news-medical.net
Cervical Cancer OncogenePromotes cell proliferation, migration, and invasion. mdpi.com
Colorectal Cancer Tumor SuppressorNUAK2-deficient mice have been shown to develop colorectal tumors. researchgate.net

Metabolic Disorders (e.g., Obesity, Type 2 Diabetes)

NUAK2 is implicated in the regulation of cellular energy metabolism and has been linked to metabolic disorders such as obesity. Studies have suggested that NUAK2 is involved in both adipose inflammation and the control of energy metabolism within adipocytes. Furthermore, genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) within the NUAK2 gene (specifically rs4682880 and rs4682676) that are associated with obesity in women.

Research has also highlighted that the expression of NUAK2 (as SNARK) in skeletal muscle is elevated in individuals with obesity. Its expression also increases in response to various metabolic stressors, although it does not appear to be altered in the context of type 2 diabetes. In breast cancer cells, NUAK2 has been shown to play a role in metabolic reprogramming, specifically in promoting glucose and glutamine metabolism to support rapid cell proliferation. This kinase is activated by cellular stresses such as glucose starvation, further underscoring its role as a sensor of cellular energy status.

Neurodegenerative Conditions and Neurological Disorders

NUAK2 plays a critical role in the development and function of the nervous system, and its dysregulation has been linked to severe neurodevelopmental and neurodegenerative conditions. nih.gov The most profound evidence of its importance comes from the study of anencephaly, a catastrophic neural tube defect.

Beyond its role in early brain development, mutations in NUAK2 have also been associated with other neurological disorders. Dysregulation of NUAK2 expression has been observed in induced pluripotent stem cell (iPSC)-derived neural progenitors from patients with Parkinson's disease who have mutations in the PARK2 gene. A broader review of kinase function in the nervous system has highlighted that mutations in NUAK kinases are also implicated in autism spectrum disorder (ASD), attention deficit hyperactivity disorder (ADHD), schizophrenia, and intellectual disability (ID). nih.gov Furthermore, NUAK kinases have been suggested to be involved in tauopathy, a pathological process common to several neurodegenerative diseases, including Alzheimer's disease. nih.gov In the context of peripheral nerve injury, NUAK2 is upregulated in Schwann cells and appears to be involved in regulating their proliferation and migration, which is crucial for nerve regeneration. This kinase is also known to play a role in protecting cells from apoptosis, a process relevant to neuronal cell death in neurodegenerative conditions.

Inflammatory Processes

NUAK2 is emerging as a modulator of inflammatory processes. Its expression can be induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). uni.lu This induction suggests a role for NUAK2 in cellular responses to inflammatory signals. Furthermore, research has indicated that NUAK2 is involved in inflammation within adipose tissue, which is a key factor in the pathophysiology of obesity and other metabolic diseases.

In the context of inflammatory bowel disease (IBD), a condition characterized by chronic inflammation of the digestive tract, NUAK2 expression has been found to be reduced in the intestinal mucosa of patients with active Crohn's disease and ulcerative colitis. This finding suggests that NUAK2 may have a protective or regulatory role in intestinal inflammation.

Genetic Aberrations in NUAK2 and their Mechanistic Impact (e.g., Anencephaly-related mutations)

Genetic aberrations in NUAK2 can have devastating consequences, most notably leading to anencephaly, a severe and fatal birth defect characterized by the absence of a major portion of the brain and skull. Research has identified a recessive germline mutation in NUAK2 as a cause of this condition. Specifically, a 21-base pair in-frame deletion was found to segregate with the disease in a family with recurrent anencephalic fetuses. This mutation results in a loss-of-function of the NUAK2 protein.

The pathogenic mechanism underlying NUAK2-related anencephaly is the impairment of the Hippo-YAP signaling pathway. The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its proper function is essential for normal embryonic development. nih.gov NUAK2 is a key component of this pathway, acting as a regulator of the core Hippo kinases, LATS1/2. nih.gov

In a healthy state, NUAK2 can phosphorylate and regulate LATS kinases, which in turn phosphorylate and inhibit the transcriptional co-activator Yes-associated protein (YAP). nih.gov This phosphorylation leads to YAP being retained in the cytoplasm, preventing it from entering the nucleus and activating genes that drive cell proliferation.

The loss-of-function mutation in NUAK2 disrupts this regulatory cascade. The inactive NUAK2 protein is unable to properly regulate the Hippo pathway, leading to decreased signaling and the cytoplasmic retention of YAP. nih.gov This dysregulation of Hippo-YAP signaling has profound effects on the developing neural tube. During neurulation, NUAK2 is normally localized to the apical region of neuroepithelial cells, where it interacts with the actomyosin network to control cytoskeletal dynamics, which are necessary for the cell shape changes that drive the folding and closure of the neural tube. In the presence of the mutant NUAK2, this process is disrupted, leading to impaired apical constriction of neural progenitor cells and ultimately, a failure of the neural tube to close, resulting in anencephaly.

Pre-clinical Strategies Targeting NUAK2 Activity

The role of NUAK family SNF1-like kinase 2 (NUAK2) in various cellular processes, particularly those co-opted by diseases, has made it an attractive target for therapeutic intervention in pre-clinical research. Strategies to modulate its activity primarily involve two main approaches: pharmacological inhibition using small molecules and genetic manipulation to alter its expression or function. These studies have provided significant insights into the biological consequences of targeting NUAK2, particularly in the context of cancer and developmental processes. In prostate cancer, for instance, both pharmacological and genetic methods to modulate NUAK2 have been shown to reduce proliferation, three-dimensional tumor spheroid growth, and invasion of cancer cells in laboratory settings. duke.edu

Molecular Mechanisms of NUAK2 Inhibition

The development of small molecule inhibitors has been a key strategy in exploring the functions of NUAK2 and validating it as a therapeutic target. These inhibitors are typically designed to compete with ATP for binding to the kinase domain, thereby preventing the phosphorylation of NUAK2's downstream substrates.

Several compounds have been identified that inhibit NUAK2, often alongside its closely related isoform, NUAK1.

WZ4003 was one of the first potent and specific inhibitors developed for NUAK kinases, showing an IC₅₀ of 100 nM for NUAK2. medchemexpress.commedchemexpress.com Its use in cancer cells has demonstrated that inhibiting NUAK2 can increase the phosphorylation of Yes-associated protein (YAP) at Ser127, which leads to its inactivation. portlandpress.com

HTH-01-015 is another selective inhibitor, though it shows a much higher potency for NUAK1 (IC₅₀ of 100 nM) compared to NUAK2 (IC₅₀ of >10 μM). medchemexpress.com

HTH-02-006 acts as a NUAK2 inhibitor with an IC₅₀ of 126 nM. medchemexpress.com Treatment of cancer cells with HTH-02-006 has been shown to decrease the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a known NUAK2 substrate. medchemexpress.com Mechanistically, this inhibitor leads to the inactivation of YAP and reduces the protein levels of both NUAK2 and MYC. duke.edu This ultimately results in the downregulation of gene sets associated with E2F transcription factors, epithelial-mesenchymal transition (EMT), and MYC pathways. duke.edu

Other compounds like KHKI-01128 (IC₅₀ of 0.024 μM) and KHKI-01215 (IC₅₀ of 0.052 μM) have also been identified as NUAK2 inhibitors that exhibit anti-proliferative and pro-apoptotic effects in colorectal cancer cells by inhibiting the YAP signaling pathway. medchemexpress.com

The primary mechanism shared by these inhibitors is the disruption of key signaling pathways regulated by NUAK2. A major pathway affected is the Hippo signaling pathway. utoronto.ca NUAK2 normally acts in a positive feedback loop to promote the activity of the transcriptional co-activators YAP and TAZ. utoronto.canih.gov It does this by directly phosphorylating and inhibiting the LATS1/2 kinases, which are responsible for phosphorylating and inactivating YAP/TAZ. portlandpress.comutoronto.ca By inhibiting NUAK2, small molecules like WZ4003 and HTH-02-006 restore the activity of LATS1/2, leading to the phosphorylation and subsequent cytoplasmic retention or degradation of YAP/TAZ. portlandpress.comutoronto.ca This prevents YAP/TAZ from entering the nucleus and promoting the transcription of genes involved in cell proliferation and survival. utoronto.ca

Furthermore, NUAK2 inhibition can impact TGF-β signaling. NUAK2 expression is induced by TGF-β, and it, in turn, can associate with the TGF-β receptor I (TβRI). nih.gov Silencing NUAK2 has been shown to reduce the induction of several TGF-β target genes. nih.gov

InhibitorReported IC₅₀ for NUAK2Key Molecular Effects
WZ4003100 nMATP-competitive inhibitor nih.gov; Increases YAP S127 phosphorylation portlandpress.com
HTH-02-006126 nMReduces levels of phosphorylated MYPT1 medchemexpress.com; Leads to YAP inactivation and downregulation of NUAK2 and MYC protein levels duke.edu
KHKI-011280.024 μMInhibits YAP signaling pathway medchemexpress.com
KHKI-012150.052 μMInduces apoptosis and inhibits YAP signaling pathway in SW480 colorectal cancer cells medchemexpress.com

Genetic Manipulation and its Biological Outcomes in Model Systems

Genetic manipulation, including gene silencing with small interfering RNA (siRNA) and creating knockout mouse models, has been instrumental in deciphering the physiological and pathophysiological roles of NUAK2.

In various cancer cell lines, the knockdown of NUAK2 using siRNA has produced consistent biological outcomes.

Inhibition of Cancer Cell Progression : Silencing NUAK2 in cervical cancer cells has been shown to inhibit cell proliferation, migration, and invasion. nih.gov It also suppresses the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov Similar results were observed in melanoma cells, where NUAK2 knockdown inhibited proliferation and migration. nih.gov Mechanistically, in cervical cancer, these effects are mediated by the upregulation of Cytoplasmic FMRP Interacting Protein 2 (CYFIP2), which NUAK2 was found to bind to directly. nih.gov

Enhancement of Ferroptosis : In breast cancer cells, siRNA-mediated silencing of NUAK2 was found to suppress cell death induced by ferroptosis, a specific form of iron-dependent cell death. nih.gov This suggests that NUAK2 normally promotes ferroptosis by suppressing the expression of Glutathione Peroxidase 4 (GPX4) at the RNA level, a key enzyme that protects cells from this process. nih.gov This effect was found to be independent of NUAK2's kinase activity. nih.gov

Studies using mouse models with genetic deletion of Nuak2 have revealed its critical role in development and disease.

Neural Tube Development : Nuak2 knockout mice exhibit severe developmental defects, with approximately 40% of live births showing neural tube defects like exencephaly (anencephaly). rupress.org The neural plates in these knockout mouse embryos show disorganized microtubule filaments, leading to poor cell elongation and defective nuclear migration, which are critical for proper neural tube closure. rupress.org These findings are consistent with the discovery of a loss-of-function mutation in the human NUAK2 gene that causes a recessive form of anencephaly, highlighting the kinase's indispensable role in human brain development. rupress.orgresearchgate.net

Tumorigenesis : In a mouse model of liver cancer driven by YAP overexpression, the knockout of Nuak2 was shown to be essential for YAP-driven hepatomegaly and tumorigenesis. nih.govresearchgate.net This provides strong in vivo evidence that NUAK2 is a critical downstream mediator required for the oncogenic functions of YAP. nih.gov

Metabolism and Muscle Mass : Data from knockout and transgenic mice indicate that NUAK2 is involved in adipose inflammation and energy metabolism in both white and brown fat cells. nih.govnih.gov Additionally, studies suggest NUAK2 plays a critical role in myocyte survival and the maintenance of muscle mass with aging. nih.gov

Model SystemGenetic ManipulationKey Biological Outcome
Cervical Cancer CellssiRNA KnockdownInhibited cell proliferation, migration, invasion, and EMT. nih.gov
Breast Cancer CellssiRNA KnockdownSuppressed ferroptotic cell death; Increased GPX4 expression. nih.gov
Mouse ModelGene Knockout (Nuak2-/-)Neural tube defects (exencephaly); Disorganized microtubules in neural plate. rupress.orgjax.org
Mouse Model (YAP-driven liver cancer)Gene Knockout (Nuak2-/-)Inhibited YAP-driven hepatomegaly and tumorigenesis. nih.govresearchgate.net
Mouse ModelGene Knockout/TransgenicInvolved in adipose inflammation, energy metabolism, and maintenance of muscle mass. nih.gov

Advanced Methodologies for Studying Nuak2

Genetic Perturbation Techniques

Genetic perturbation techniques are fundamental to elucidating the in vivo roles of NUAK2 by either permanently eliminating its expression or temporarily reducing it.

CRISPR/Cas9-mediated Gene Editing for NUAK2 Studies

The CRISPR/Cas9 system has revolutionized genetic research, offering a powerful method for creating precise, targeted gene knockouts. bmglabtech.comnih.govnih.gov This technology utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, in this case, the NUAK2 gene. The Cas9 enzyme then induces a double-strand break (DSB) in the DNA. youtube.com The cell's natural, error-prone non-homologous end-joining (NHEJ) repair mechanism often introduces small insertions or deletions (indels) at the break site. These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein, effectively knocking out the gene. youtube.comyoutube.com

The general workflow for creating a NUAK2 knockout cell line using CRISPR/Cas9 involves several key steps. youtube.comyoutube.com First, one or more sgRNAs are designed to target a critical exon of the NUAK2 gene. horizondiscovery.com These are then delivered into the target cells along with the Cas9 nuclease, often via a lentiviral vector or as a ribonucleoprotein (RNP) complex. youtube.comyoutube.com Following delivery, individual cell clones are isolated and expanded. Validation of the knockout is then performed using techniques such as PCR, Sanger sequencing, or next-generation sequencing to confirm the presence of the desired indel mutations in the NUAK2 gene. youtube.com The functional consequence of the knockout is confirmed by assessing the absence of the NUAK2 protein, typically via Western blot analysis. This powerful technique allows researchers to study the loss-of-function phenotypes of NUAK2 in various physiological and pathological contexts.

RNA Interference (RNAi) for NUAK2 Knockdown

RNA interference (RNAi) is a widely used technique to achieve transient gene silencing by targeting messenger RNA (mRNA) for degradation. nih.govnih.govnumberanalytics.com This method does not alter the genomic DNA but reduces the expression of the target protein, a process referred to as "knockdown." youtube.comnih.gov The most common tools for RNAi are small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs). youtube.comyoutube.com siRNAs are short, double-stranded RNA molecules that are synthetically produced and transfected into cells. nih.gov In contrast, shRNAs are expressed from a vector, typically a plasmid or lentivirus, and are processed by the cell's machinery into siRNAs. youtube.com Once inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which uses the siRNA strand as a guide to find and cleave the complementary NUAK2 mRNA, thereby preventing its translation into protein. nih.govyoutube.com

The efficacy of NUAK2 knockdown is typically validated at both the mRNA level, using quantitative real-time PCR (qRT-PCR), and the protein level, using Western blotting. youtube.comnih.govnih.gov This ensures that the observed phenotype is a direct result of the reduced NUAK2 expression. nih.gov

Cell LineRNAi ToolKey Findings of NUAK2 KnockdownReference(s)
HeLa (Cervical Cancer)shRNAInhibited cell proliferation, migration, invasion, and Epithelial-to-Mesenchymal Transition (EMT). nih.govnih.gov
A549 (Lung Adenocarcinoma)shRNAInhibited cell viability, colony formation, tumor sphere formation, and in vitro angiogenesis. Promoted cellular senescence. nih.gov
NMuMG (Murine Mammary Gland)shRNAResulted in a significant reduction in TGF-β-mediated growth arrest. nih.gov

Generation and Analysis of Genetically Modified Organisms (e.g., Knockout Mice)

To understand the systemic, organism-level functions of NUAK2, researchers have developed genetically modified organisms, most notably knockout mice (Nuak2⁻/⁻). nih.gov These models are created by introducing a targeted mutation into the Nuak2 gene in mouse embryonic stem (ES) cells. taconic.com These modified ES cells are then injected into blastocysts, which are implanted into a surrogate mother. The resulting chimeric offspring are bred to produce mice that are homozygous for the null allele, meaning they completely lack functional NUAK2 protein. taconic.com

Studies using Nuak2 knockout mice have been instrumental in uncovering its critical roles in development and disease. A significant finding is that a substantial portion of Nuak2 null mice die embryonically due to severe neural tube defects (NTDs), specifically exencephaly (anencephaly in humans). nih.gov This phenotype strongly supports the indispensable role of NUAK2 in proper brain development. nih.govresearchgate.net Surviving knockout mice have been shown to have increased susceptibility to colon tumorigenesis. Furthermore, these models have revealed the involvement of NUAK2 in metabolic regulation, with knockout mice exhibiting mature-onset obesity and related metabolic disorders. nih.gov

ModelGenetic ModificationKey Phenotypes ObservedReference(s)
Mouse (Mus musculus)Constitutive Knockout (Nuak2⁻/⁻)- Neural Tube Defects (Exencephaly) - Increased susceptibility to colon tumorigenesis - Mature-onset obesity and metabolic disorders - Altered adipose inflammation and energy metabolism nih.govnih.gov

Biochemical and Biophysical Approaches

Biochemical and biophysical methods are essential for characterizing the enzymatic properties of NUAK2 and identifying its interaction partners, providing mechanistic insights into its cellular functions.

In Vitro Kinase Activity Assays (e.g., ADP-Glo™ Kinase Assay)

In vitro kinase activity assays are crucial for measuring the enzymatic function of NUAK2 and for screening potential inhibitors. The ADP-Glo™ Kinase Assay is a widely used, sensitive, and high-throughput method for quantifying kinase activity. bmglabtech.compromega.comnih.gov This luminescent assay measures the amount of adenosine (B11128) diphosphate (B83284) (ADP) produced during the kinase reaction. bmglabtech.compromega.com

The assay is performed in two steps. First, recombinant NUAK2 enzyme is incubated with a specific substrate (such as a synthetic peptide like CHKtide) and adenosine triphosphate (ATP). promega.com After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added, which converts the ADP generated by NUAK2 into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the amount of ADP produced, and therefore, to the kinase activity of NUAK2. bmglabtech.compromega.com This assay is highly suitable for profiling the effects of chemical compounds on NUAK2 activity and can be used with ATP concentrations up to 1mM, making it relevant for kinases with varying affinities for ATP. nih.govpromega.com Studies have used this assay to confirm that NUAK2 possesses kinase activity and to investigate its regulation by factors such as metabolic stress. promega.com

Protein-Protein Interaction Mapping (e.g., Co-immunoprecipitation, Proximity Ligation Assays, Yeast Two-Hybrid)

Identifying the proteins that interact with NUAK2 is key to understanding the signaling pathways it regulates. Several powerful techniques are employed for this purpose.

Co-immunoprecipitation (Co-IP) is a classic technique used to demonstrate direct physical interactions between proteins in a cellular context. nih.gov In a Co-IP experiment targeting NUAK2, an antibody specific to NUAK2 is used to capture it from a cell lysate. If another protein is bound to NUAK2, it will be pulled down as part of the complex. This interacting protein can then be detected by Western blotting using a specific antibody. For example, Co-IP was used to demonstrate that NUAK2 directly binds to Cytoplasmic FMRP-Interacting Protein 2 (CYFIP2) in cervical cancer cells. nih.govnih.gov

Proximity Ligation Assay (PLA) is a more advanced immunoassay that allows for the in situ visualization of protein-protein interactions within cells. nih.govspringernature.comfrontiersin.org This technique uses primary antibodies from different species to recognize the two proteins of interest. Secondary antibodies, each linked to a unique short DNA oligonucleotide, then bind to the primary antibodies. If the two proteins are in close proximity (typically less than 40 nm), the oligonucleotides can be joined by a ligase to form a circular DNA template. nih.gov This template is then amplified via rolling circle amplification, and the product is detected with fluorescently labeled probes, appearing as distinct fluorescent spots. Each spot represents an interaction event, allowing for both localization and quantification of the interaction. nih.gov This method was used to confirm that NUAK2 interacts with the actomyosin (B1167339) network at the apical surface of neural tube-like structures. rupress.org

Yeast Two-Hybrid (Y2H) screening is a genetic method used to discover novel protein-protein interactions on a large scale. nih.govwikipedia.org The system is based on the modular nature of transcription factors, which have a separate DNA-binding domain (BD) and a transcriptional activation domain (AD). nih.gov In a Y2H screen, the "bait" protein (e.g., NUAK2) is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and a prey protein interact, the BD and AD are brought into close enough proximity to reconstitute a functional transcription factor, which then drives the expression of a reporter gene, allowing the yeast cell to grow on selective media. nih.gov While specific large-scale Y2H screens for NUAK2 are not prominently detailed in the provided context, it remains a powerful hypothesis-generating tool for identifying its potential interactome. wikipedia.orgthebiogrid.org

Interacting ProteinMethod of DetectionCellular Context/SignificanceReference(s)
Cytoplasmic FMRP-Interacting Protein 2 (CYFIP2)Co-immunoprecipitationCervical cancer cells; NUAK2 may regulate CYFIP2 to promote cancer progression. nih.govnih.gov
Large Tumor Suppressor Kinase 1 (LATS1)In vitro kinase assay with mass spectrometryCancer cells; NUAK2 may phosphorylate and inhibit LATS1, impacting Hippo-YAP signaling. portlandpress.comresearchgate.net
Myosin Phosphatase Rho-Interacting Protein (MRIP)Not specifiedModulation of actin filaments in a kinase-independent manner. nih.gov
Actomyosin Network Components (e.g., F-actin, MLC2-P)Proximity Ligation AssayHuman cerebral organoids; NUAK2 colocalizes with and regulates the actomyosin network during neural tube closure. rupress.org

Structural Determination Techniques (e.g., X-ray Crystallography, Cryo-EM, NMR) applied to NUAK2 or its Domains

The determination of the three-dimensional structure of NUAK family SNF1-like kinase 2 (NUAK2) is crucial for a comprehensive understanding of its function and for the development of specific inhibitors. While high-resolution experimental structures of NUAK2 determined by X-ray crystallography, cryo-electron microscopy (cryo-EM), or nuclear magnetic resonance (NMR) spectroscopy are not extensively available in the public domain, the principles of these techniques and computational modeling have provided valuable insights into the kinase's architecture.

X-ray Crystallography is a powerful technique for obtaining atomic-resolution structures of proteins. nih.govnih.govresearchgate.netspringernature.com This method would involve expressing, purifying, and crystallizing the NUAK2 protein or its individual domains. The resulting crystals would then be exposed to X-ray beams, and the diffraction patterns would be used to calculate an electron density map, from which the atomic structure can be built and refined. nih.gov A crystal structure of NUAK2 would reveal the precise conformation of the kinase domain, the arrangement of its secondary structural elements, the architecture of the active site, and the binding modes of substrates and inhibitors.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large protein complexes and flexible molecules that are difficult to crystallize. nih.govelifesciences.org For NUAK2, cryo-EM could be instrumental in visualizing the full-length protein and its interactions with other proteins, such as its upstream kinase LKB1 or its substrates. This technique involves flash-freezing a purified sample of the protein and imaging the individual molecules with an electron microscope. The resulting images are then computationally processed to generate a 3D reconstruction. A cryo-EM structure could provide crucial information on the conformational changes NUAK2 undergoes upon activation or substrate binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly well-suited for studying the structure and dynamics of proteins and their domains in solution. nih.gov NMR could be employed to investigate the structure of smaller, independently folded domains of NUAK2, such as its regulatory C-terminal region. This technique relies on the magnetic properties of atomic nuclei and can provide information about the protein's fold, its flexibility, and its interactions with other molecules at a residue-specific level.

In Silico 3D Modeling: In the absence of an experimentally determined structure, computational modeling has been used to predict the three-dimensional arrangement of the NUAK2 kinase domain. One study utilized in silico 3D modeling to reveal that a specific in-frame deletion associated with anencephaly is located in the universally conserved αC-helix. rupress.org This helix is a key structural and functional element in protein kinases, highlighting how computational approaches can provide significant structural and functional insights. rupress.org

Proteomic and Phosphoproteomic Analysis

Proteomic and phosphoproteomic approaches are indispensable for identifying the substrates of NUAK2 and for understanding the signaling pathways it regulates. These mass spectrometry-based techniques allow for the large-scale identification and quantification of proteins and their phosphorylation sites.

Mass Spectrometry-Based Identification of NUAK2 Substrates and Phosphorylation Sites

Mass spectrometry is a cornerstone technique for identifying direct and indirect substrates of kinases like NUAK2. A common strategy involves in vitro kinase assays where purified, active NUAK2 is incubated with cell lysates or purified potential substrates in the presence of ATP. The resulting phosphorylated proteins are then digested into peptides and analyzed by mass spectrometry to identify the proteins and map the precise phosphorylation sites.

One of the earliest identified substrates of NUAK2 is Myosin Phosphatase Target Subunit 1 (MYPT1). nih.gov More recent phosphoproteomic studies have expanded the list of NUAK2 substrates and phosphorylation sites, providing a clearer picture of its downstream signaling network.

Identified NUAK2 SubstratePhosphorylation Site(s)Experimental ContextReference
Myosin Phosphatase Target Subunit 1 (MYPT1)Not specified in abstractIn vitro kinase assay with HPLC nih.gov
LATS1Not specified in abstractIn vitro kinase assay mdpi.com
LATS2Not specified in abstractIn vitro kinase assay uniprot.org
Eukaryotic elongation factor 1δ (EEF1D)Not specifiedProteomic analysis in hepatocytes and adipocytes nih.gov
Histone deacetylase 1 (HDAC1)Not specifiedProteomic analysis in hepatocytes and adipocytes nih.gov

Quantitative Proteomics to Assess NUAK2 Pathway Activation

Quantitative proteomics allows for the global and unbiased measurement of changes in protein abundance in response to alterations in NUAK2 activity. nih.gov This can be achieved through various labeling techniques, such as dimethyl labeling, followed by mass spectrometry analysis. By comparing the proteomes of cells with normal NUAK2 expression to those where NUAK2 is knocked down or overexpressed, researchers can identify proteins whose expression levels are regulated by the NUAK2 pathway. nih.govnih.gov

Similarly, quantitative phosphoproteomics can be used to assess the activation state of the NUAK2 pathway by measuring changes in the phosphorylation levels of its downstream targets. nih.govresearchgate.net For instance, an increase in the phosphorylation of known NUAK2 substrates would indicate an upregulation of its kinase activity. These approaches are critical for elucidating the signaling cascades downstream of NUAK2 and for understanding its role in various cellular processes. For example, a significant upregulation of phosphoproteins associated with protein synthesis and cytoskeletal reorganization can suggest a role for the kinase in cell proliferation and migration. nih.gov

Cell Biological Techniques

A variety of cell biological techniques are employed to investigate the dynamic behavior and subcellular localization of NUAK2, providing crucial context to its biochemical functions.

Live-Cell Imaging and Fluorescent Protein Fusion

Live-cell imaging enables the real-time visualization of NUAK2 dynamics within living cells. nih.gov By fusing NUAK2 to a fluorescent protein, such as Green Fluorescent Protein (GFP), researchers can track its localization and movement in response to various stimuli. This approach is particularly valuable for understanding how NUAK2 is recruited to specific subcellular compartments to interact with its binding partners and substrates.

For example, live-cell imaging can be used to monitor the translocation of NUAK2 between the cytoplasm and the nucleus or its recruitment to specific cellular structures like the cell membrane or cytoskeleton. youtube.com Kinase translocation reporters, which consist of a fluorescently tagged kinase substrate, can also be used to monitor NUAK2 activity in real-time. youtube.com Upon phosphorylation by NUAK2, the reporter's subcellular localization changes, providing a dynamic readout of kinase activity. youtube.com

Immunofluorescence and Subcellular Localization Studies

Immunofluorescence is a widely used technique to determine the subcellular localization of endogenous or overexpressed NUAK2. This method involves using a primary antibody that specifically recognizes NUAK2, followed by a fluorescently labeled secondary antibody. The distribution of the fluorescent signal within the cell, as visualized by microscopy, reveals the localization of the protein.

Bioinformatics and Computational Approaches for Studying NUAK2

Bioinformatics and computational biology have become indispensable tools for dissecting the complex roles of proteins like NUAK family SNF1-like kinase 2 (NUAK2). These approaches allow for the analysis of protein sequences, the prediction of three-dimensional structures, the simulation of dynamic movements, and the mapping of interaction networks, providing insights that are often difficult to obtain through experimental methods alone.

Sequence Analysis and Homology Modeling of NUAK2 and its Regions

Sequence analysis is a foundational bioinformatic approach used to understand the characteristics of a protein based on its amino acid sequence. For NUAK2, this involves comparing its sequence to other proteins to identify conserved domains, predict post-translational modification sites, and infer evolutionary relationships. Multiple Sequence Alignment (MSA) is a key technique that aligns the NUAK2 sequence with its orthologs from different species and with other related human kinases, such as NUAK1 and other members of the AMP-activated protein kinase (AMPK) family. nih.gov This analysis reveals highly conserved regions, which are often critical for kinase activity, substrate binding, or regulatory interactions. nih.gov For instance, the catalytic domain of NUAK2 shares significant homology with other kinases, indicating a conserved mechanism of phosphotransfer.

When an experimental structure of a protein is unavailable, homology modeling, or comparative modeling, can be used to predict its three-dimensional (3D) structure. scitechnol.comyoutube.com This method relies on the principle that proteins with similar sequences adopt similar structures. scitechnol.com The process involves:

Template Selection: Identifying a protein with a known 3D structure (the template) that has a high degree of sequence identity to the target protein, NUAK2. A suitable template would likely be a closely related kinase whose structure has been solved by X-ray crystallography or NMR spectroscopy. youtube.com

Sequence Alignment: Aligning the amino acid sequence of NUAK2 with the template sequence. scitechnol.comresearchgate.net The accuracy of this alignment is critical for the quality of the final model.

Model Building: Constructing the 3D model of NUAK2 by copying the coordinates of the aligned residues from the template and modeling the non-aligned loops and side chains. researchgate.net

Model Refinement and Validation: Evaluating the stereochemical quality and energetic stability of the generated model using tools like PROCHECK, Verify3D, and ERRAT to ensure it is physically plausible. nih.govresearchgate.netnih.gov

For specific regions like the 446-455 segment of NUAK2, homology modeling can provide structural context. By mapping this region onto the 3D model, researchers can visualize its location relative to the kinase domain, potential substrate-binding grooves, or sites of protein-protein interaction. This structural insight can help formulate hypotheses about its function. For example, if the model shows this region is on the protein surface, it might be involved in binding to other proteins.

Molecular Dynamics Simulations to Predict Conformational Changes

Proteins are not static entities; they are dynamic molecules that undergo constant conformational changes to perform their functions. Molecular Dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time, providing a high-resolution view of protein dynamics. nih.govnih.gov

The process of running an MD simulation on NUAK2 would involve:

System Setup: Placing the 3D structure of NUAK2 (either from an experimental source or a high-quality homology model) into a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for every atom in the system over a series of short time steps (femtoseconds). This generates a trajectory that describes how the position and velocity of each atom change over time, typically spanning nanoseconds to microseconds. frontiersin.org

Analysis: Analyzing the resulting trajectory to understand the protein's dynamic behavior. This can reveal how different parts of the protein move, identify stable and flexible regions, and predict how the protein's conformation changes in response to events like ligand binding or post-translational modifications. nih.govnih.gov

MD simulations are particularly useful for studying how NUAK2 transitions between active and inactive states, or how the binding of an inhibitor or a substrate induces conformational shifts. nih.gov For instance, simulations could show how the binding of ATP and a substrate peptide alters the conformation of the catalytic loop. By applying this method to a model containing the 446-455 region, researchers could investigate the intrinsic flexibility of this segment and predict whether it undergoes conformational changes upon interaction with binding partners or in response to phosphorylation events elsewhere in the protein. frontiersin.org

Network Analysis of NUAK2 Interacting Proteins and Pathways

No protein works in isolation. Network analysis is a computational approach used to map and analyze the complex web of interactions between proteins and other molecules within a cell. youtube.com This provides a systems-level understanding of a protein's function. For NUAK2, network analysis helps identify its direct binding partners and the broader signaling pathways it influences. string-db.orgnih.gov

Databases like STRING and BioGRID compile protein-protein interaction data from various sources, including high-throughput experiments (e.g., yeast two-hybrid, affinity capture-mass spectrometry) and literature curation. string-db.orgthebiogrid.org By querying these databases for NUAK2, a network of interacting proteins can be generated. string-db.org This network can then be visualized and analyzed using software like Cytoscape to identify clusters of functionally related proteins or key hub proteins. nih.gov

Research has used these methods to identify a network of 34 NUAK2-associated genes, including YAP1, AXIN1, STK11, and BTRC. nih.gov Such analyses have been crucial in placing NUAK2 within specific cellular contexts. For example, network analysis has highlighted the interplay between NUAK2 and the TGF-β signaling pathway, where NUAK2 can associate with key components of this pathway and modulate its transcriptional output. nih.gov Similarly, NUAK2 is known to interact with proteins involved in cell cycle control and cytoskeletal organization. nih.govthebiogrid.org

By analyzing the pathways enriched within the NUAK2 interaction network, researchers can predict its biological roles. For NUAK2, these pathways include cell proliferation, apoptosis, and cellular responses to stress, aligning with experimental findings. nih.govnih.gov

Interacting ProteinMethod of DetectionFunctional Relevance
YAP1 Bioinformatic analysisRegulation of Schwann cell proliferation and migration. nih.gov
STK11 (LKB1) Bioinformatic analysisUpstream kinase, activation of NUAK2. nih.gov
BTRC Bioinformatic analysisComponent of ubiquitin ligase complexes, potential regulation of NUAK2 stability. nih.gov
MRIP ExperimentalModulation of actin stress fiber formation. nih.gov
PIP4K2A Affinity Capture-MSPhospholipid metabolism. thebiogrid.org

This table presents a selection of NUAK2 interacting proteins identified through various methodologies.

Prediction of Functional Sites within the (446-455) Region (e.g., motifs, disorder regions)

The prediction of functional sites within the specific 446-455 region of NUAK2 would involve using a suite of specialized bioinformatics tools:

Phosphorylation Site Prediction: Servers like NetPhos or Scansite can be used to predict if any serine, threonine, or tyrosine residues within this 10-amino acid stretch are likely to be phosphorylated by specific kinases.

Linear Motif Prediction: Tools like DILIMOT or ELM (Eukaryotic Linear Motif resource) search for short, conserved patterns that are known to mediate protein-protein interactions. pitt.edu For example, a motif in this region could be responsible for docking onto a scaffold protein or a downstream substrate.

Intrinsically Disordered Region (IDR) Prediction: A significant portion of the proteome consists of intrinsically disordered regions that lack a stable 3D structure. lu.se These regions are often enriched in functional sites and are crucial for signaling and regulation. lu.se Predictors like IUPred or PON-Diso can assess the propensity of the 446-455 region to be disordered. lu.se A prediction of disorder could imply that this region is flexible and may adopt a specific structure only upon binding to a partner molecule.

The functional significance of the 446-455 region is currently not well-defined in the literature, but these predictive tools offer a powerful first step to generate testable hypotheses. nih.gov For example, if a phosphorylation site is predicted, it could be experimentally validated using site-directed mutagenesis and mass spectrometry. If a binding motif is identified, its role in mediating a specific protein-protein interaction could be tested with co-immunoprecipitation experiments. These computational predictions serve as a guide for focused experimental investigation into the specific functions encoded within this small but potentially critical region of the NUAK2 protein. nih.gov

Future Directions and Unanswered Questions Regarding Nuak2 Research

Elucidation of Novel Upstream Regulators and Downstream Effectors of NUAK2

The landscape of NUAK2 signaling is far from complete. While LKB1 is a well-established upstream kinase that can activate NUAK2, other regulators likely exist, especially since NUAK2 remains active in LKB1-deficient cancer cells. nih.govportlandpress.com Identifying these alternative activation pathways is critical. For instance, transforming growth factor-β (TGF-β) signaling induces NUAK2 expression through SMAD2/3 complex binding to an enhancer region in the NUAK2 gene. nih.govportlandpress.com Additionally, signaling via ERK1/2 and p38 MAPK pathways has been implicated in TGF-β-dependent NUAK2 production. nih.gov A key area of future work will be to identify the kinases responsible for NUAK2 activation in the absence of LKB1. portlandpress.com

On the other end of the pathway, the list of downstream substrates for NUAK2 is growing but likely incomplete. Known targets include LATS1/2, MYPT1, and YAP/TAZ, which are central to the Hippo signaling and cytoskeletal regulation pathways. nih.govnih.govmdpi.comresearchgate.netuniprot.org However, other effectors that contribute to its roles in cancer and development are yet to be discovered. nih.gov Recent studies have linked NUAK2 to the regulation of extracellular matrix (ECM) components, suggesting a broader range of substrates or indirect regulatory effects. nih.gov Unbiased proteomic screens in various cellular contexts will be instrumental in identifying novel downstream targets and building a more comprehensive signaling map.

Known and Investigated Regulators and Effectors of NUAK2
MoleculeTypeRoleKey FindingsReferences
LKB1Upstream RegulatorActivates NUAK2 via phosphorylation.A primary upstream kinase, though NUAK2 can be active in its absence. nih.govportlandpress.commdpi.com
TGF-β/SMAD2/3Upstream RegulatorInduces NUAK2 gene expression.Binds to an intronic enhancer in the NUAK2 gene to drive transcription. nih.govportlandpress.com
YAP/TAZUpstream/DownstreamForms a positive feedback loop with NUAK2.YAP/TAZ are transcriptional activators of NUAK2, which in turn phosphorylates LATS1/2 to promote YAP/TAZ activity. mdpi.comresearchgate.netresearchgate.netutoronto.ca
LATS1/2Downstream EffectorPhosphorylated and inhibited by NUAK2.Inhibition of LATS1/2 by NUAK2 is a key mechanism for YAP/TAZ activation. mdpi.comresearchgate.netutoronto.ca
MYPT1Downstream EffectorPhosphorylated by NUAK2.Regulates myosin light chain phosphorylation, affecting cytoskeletal dynamics. nih.govnih.gov
CYFIP2Downstream EffectorDirectly binds to NUAK2.NUAK2 may regulate CYFIP2 expression to promote cervical cancer progression. nih.gov
GPX4Downstream EffectorExpression suppressed by NUAK2.NUAK2 enhances ferroptotic cell death by downregulating GPX4, independent of its kinase activity. nih.gov

Comprehensive Mapping of NUAK2 Interactome and Phosphoproteome in Diverse Cellular Contexts

The function of a kinase is intimately linked to its interaction partners and the substrates it phosphorylates. Future research must focus on building a comprehensive map of the NUAK2 interactome (its binding partners) and phosphoproteome (the proteins it phosphorylates). While some interactors like MYPT1, MRIP, and SMAD3 have been identified, this list is likely a fraction of the complete network. nih.govmdpi.com These interactions can be kinase-dependent or independent, adding another layer of complexity. nih.gov

Systematic approaches, such as affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID), should be employed across a variety of cell types (e.g., cancer cells, neural progenitors, epithelial cells) and under different conditions (e.g., metabolic stress, growth factor stimulation) to capture the dynamic nature of the NUAK2 interactome. Similarly, large-scale phosphoproteomic studies comparing cells with active versus inactive or depleted NUAK2 will be essential to catalog its direct and indirect substrates. This will provide a global view of the pathways modulated by NUAK2 and reveal currently unknown functions.

Deeper Mechanistic Understanding of the (446-455) Region's Role in NUAK2 Function and Pathogenesis

The specific functions of distinct domains and regions within the NUAK2 protein are still poorly understood. The C-terminal region, which contains the 446-455 amino acid sequence, is outside the main kinase domain and its role is largely uncharacterized. This region may be crucial for substrate recognition, subcellular localization, or interaction with regulatory proteins.

A critical next step is to systematically dissect the function of the 446-455 region through targeted mutagenesis. By creating point mutations or deletions within this sequence and expressing the mutant proteins in cells, researchers can assess the impact on NUAK2's known functions. For example, assays could determine if mutations in this region affect NUAK2's ability to:

Phosphorylate key substrates like LATS1 or MYPT1.

Regulate cell proliferation, migration, or senescence. nih.govnih.govnih.gov

Influence YAP/TAZ localization and activity. nih.govresearchgate.netresearchgate.net

Localize to specific subcellular compartments.

To date, a high-resolution structure of the full-length NUAK2 protein, including its C-terminal domains, is lacking. Determining the three-dimensional structure of the 446-455 peptide, either in isolation or, more importantly, in complex with potential binding partners, would provide invaluable mechanistic insights. Techniques like X-ray crystallography or cryo-electron microscopy could reveal how this region folds and interacts with other proteins, potentially uncovering novel binding pockets that could be targeted for therapeutic development. Such structural data would complement mutagenesis studies and provide a physical basis for the functional observations.

Spatiotemporal Regulation of NUAK2 Activity and Subcellular Localization

The location of a kinase within a cell dictates its access to substrates and its biological impact. NUAK2 has been observed in both the nucleus and the cytoplasm. nih.govwikipedia.org In neural tube development, for instance, NUAK2 is enriched at the apical surface of neuroepithelial cells, where it interacts with the actomyosin (B1167339) network to control cell shape. rupress.org A failure in this specific localization leads to developmental defects like anencephaly. rupress.org

Future studies need to unravel the mechanisms that control NUAK2's subcellular zip code. This includes identifying the nuclear localization and export signals within its sequence and the transport proteins that recognize them. Furthermore, it is crucial to understand how different cellular signals (e.g., cell-cell contact, metabolic stress, TGF-β) dynamically regulate its location and activity in real-time. nih.gov Advanced imaging techniques, such as live-cell imaging with fluorescently tagged NUAK2 and Förster resonance energy transfer (FRET)-based biosensors, could visualize the spatiotemporal dynamics of NUAK2 activity. nih.gov

Therapeutic Exploitation of NUAK2 in Pre-clinical Disease Models: Refining Specificity and Efficacy

Given its role in promoting tumor growth, migration, and survival in various cancers like melanoma, glioblastoma, and liver cancer, NUAK2 is an attractive therapeutic target. nih.govnih.govbiorxiv.orgresearchgate.net Several small-molecule inhibitors, such as WZ4003 and HTH-01-015, have been developed. researchgate.netnih.gov WZ4003 inhibits both NUAK1 and NUAK2, while HTH-01-015 is specific for NUAK1. nih.gov More recently, compounds KHKI-01128 and KHKI-01215 have shown potent inhibitory activity against NUAK2 in colorectal cancer cells. nih.gov

The key challenge moving forward is to develop highly specific and potent NUAK2 inhibitors to minimize off-target effects, particularly against the closely related NUAK1 and other AMPK family members. nih.govmdpi.com The development of isoform-specific inhibitors is vital because NUAK1 and NUAK2 can have opposing effects in some contexts, such as in the response to TGF-β. nih.gov Future work should focus on:

Screening for and designing novel, highly selective NUAK2 inhibitors.

Testing the efficacy of these inhibitors in a wider range of preclinical cancer models, including patient-derived xenografts (PDXs) and genetically engineered mouse models. biorxiv.orgresearchgate.net

Investigating potential mechanisms of resistance to NUAK2 inhibition.

Exploring combination therapies, for example, pairing NUAK2 inhibitors with chemotherapy or other targeted agents like those targeting the YAP/TAZ or mTOR pathways. utoronto.canih.gov

Examples of NUAK Inhibitors in Research
CompoundTarget(s)Reported IC50Key Application/FindingReferences
WZ4003NUAK1, NUAK220 nM (NUAK1), 100 nM (NUAK2)Used to demonstrate NUAK2's role in regulating YAP/TAZ localization. utoronto.canih.gov
HTH-01-015NUAK1100 nM (NUAK1), >10 µM (NUAK2)A selective inhibitor for NUAK1, useful for dissecting isoform-specific functions. portlandpress.comnih.gov
KHKI-01128NUAK224 nMSuppressed proliferation and induced apoptosis in colorectal cancer cells. nih.gov
KHKI-01215NUAK252 nMSuppressed proliferation and induced apoptosis in colorectal cancer cells. nih.gov

Integration of Multi-omics Data to Formulate Systems-Level Models of NUAK2 Signaling

A significant frontier in understanding the multifaceted roles of NUAK family SNF1-like kinase 2 (NUAK2) lies in the integration of multi-omics data to construct comprehensive, systems-level models of its signaling networks. The current body of research often examines NUAK2 within isolated signaling pathways, such as the Hippo-YAP and TGF-β cascades. mdpi.comnih.govresearchgate.net However, a holistic perspective that captures the dynamic interplay between various molecular layers is necessary to fully elucidate the context-dependent functions of NUAK2 in both physiological and pathological states. nih.gov A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, holds the promise of revealing the full spectrum of NUAK2's influence on cellular processes. researchgate.netspringernature.com

Future research should focus on generating and integrating these diverse datasets from cell lines and model organisms where NUAK2 expression or activity is perturbed. For instance, transcriptomic analysis (RNA-Seq) following NUAK2 knockdown or knockout can identify global changes in gene expression, revealing novel downstream targets and affected biological processes beyond the currently known pathways. nih.gov This can be complemented by proteomic and phosphoproteomic analyses to map the direct substrates of NUAK2 and the downstream phosphorylation events it regulates, providing a more direct picture of its kinase activity and signaling output. uniprot.org

Furthermore, integrating metabolomic data could uncover how NUAK2-mediated signaling impacts cellular metabolism, a critical aspect given its relation to the energy-sensing AMPK family of kinases. nih.govportlandpress.com For example, in cancers where NUAK2 is implicated, such as melanoma and liver cancer, understanding its role in metabolic reprogramming is crucial. nih.govresearchgate.net By combining these omics layers, researchers can build predictive models of NUAK2 signaling. rsc.org These models could simulate the flow of information from gene expression to protein activity and metabolic changes, helping to predict cellular responses to NUAK2 inhibition under different conditions. nih.gov Such integrative models are essential for identifying key nodes in the NUAK2 network that could serve as effective therapeutic targets and for understanding the complex feedback loops that regulate its activity, such as its interplay with YAP/TAZ. nih.govresearchgate.net

Comparative Analysis of NUAK2 Function Across Species and Developmental Stages

A comparative analysis of NUAK2 across different species and throughout various developmental stages is critical for understanding its fundamental, evolutionarily conserved functions versus its specialized, species-specific roles. The NUAK kinase family is found in holozoans, with vertebrates possessing two paralogs, NUAK1 and NUAK2, while most other metazoans have a single copy. kinase.com This evolutionary history suggests both conserved and divergent functions.

Studies in various model organisms have begun to paint a picture of NUAK2's crucial role in development, particularly in neurulation. In chick embryos, NUAK2 mRNA is expressed in the neural folds as early as Hamburger-Hamilton (HH) stage 6 and is found throughout the encephalon by HH20. nih.govresearchgate.net Notably, local variations in NUAK2 mRNA levels in the dorsal ectoderm correlate with the curvature of the neural plate, highlighting its role in the physical shaping of the developing nervous system. nih.govresearchgate.net This function appears to be conserved in mammals, as Nuak2 knockout mice exhibit neural tube defects, including exencephaly, in a significant percentage of live births. researchgate.netresearchgate.net

In humans, the importance of NUAK2 in development is even more starkly illustrated. A homozygous loss-of-function mutation in the NUAK2 gene has been identified as a cause of anencephaly, a severe and fatal neural tube defect. uniprot.orgnih.gov Functional studies using patient-derived cells have shown that this loss of NUAK2 activity impairs Hippo-YAP signaling, disrupts the apical actomyosin network, and leads to defects in neural tube closure. nih.gov This suggests that the NUAK2-Hippo signaling axis is an indispensable and conserved mechanism for regulating cytoskeletal processes during neurulation. researchgate.netnih.gov

Interestingly, while NUAK1 and NUAK2 share high homology, especially in their kinase domains, they exhibit non-identical expression patterns and can have both complementary and opposing functions. mdpi.comkinase.comatlasgeneticsoncology.org For example, during mouse embryogenesis, both NUAK1 and NUAK2 are involved in apical constriction and apico-basal elongation, and double mutants show severe neural tube defects like exencephaly and spina bifida. researchgate.net However, they also have distinct expression profiles in various tissues; for instance, NUAK2 is highly expressed in gastrointestinal tissues and whole blood, whereas NUAK1 expression is low in these areas but high in the brain and adipose tissue. nih.govkinase.com This suggests that while they share some fundamental developmental roles, they have also acquired specialized functions. A deeper comparative analysis, potentially extending to simpler organisms with a single NUAK ortholog like C. elegans (unc-82), could provide further insights into the core ancestral functions of this kinase family. kinase.comatlasgeneticsoncology.org

Compound and Gene Name Reference Table

NameType
NUAK family SNF1-like kinase 2 (NUAK2)Kinase
NUAK family SNF1-like kinase 1 (NUAK1)Kinase
Yes-associated protein (YAP)Transcriptional Co-activator
Transcriptional co-activator with PDZ-binding motif (TAZ)Transcriptional Co-activator
Transforming growth factor-beta (TGF-β)Signaling Molecule
AMP-activated protein kinase (AMPK)Kinase
Large tumor suppressor kinase 1 (LATS1)Kinase
Large tumor suppressor kinase 2 (LATS2)Kinase
Myosin phosphatase target subunit 1 (MYPT1)Regulatory Subunit
Myosin light chain 2 (MLC2)Protein
unc-82Kinase (C. elegans ortholog)

Table of Comparative NUAK2 Function

SpeciesDevelopmental StageKey Function/Observation
Chick (Gallus gallus)Early Embryogenesis (HH6-HH20)Expressed in neural folds and encephalon; correlates with neural plate curvature. nih.govresearchgate.net
Mouse (Mus musculus)EmbryogenesisEssential for neural tube closure; knockout leads to exencephaly. researchgate.netresearchgate.net Works complementarily with NUAK1 in apical constriction. researchgate.net
Human (Homo sapiens)Fetal DevelopmentCrucial for brain development; loss-of-function mutation causes anencephaly. uniprot.orgnih.gov Regulates Hippo-YAP signaling and cytoskeletal processes during neural tube closure. nih.gov
C. elegansEmbryonic ElongationOrtholog (unc-82) is required for proper organization of myosin thick filaments. kinase.com

Q & A

Q. What are the primary cellular functions of NUAK2 (SNARK) in metabolic and stress responses?

NUAK2, a member of the AMPK-related kinase family, regulates energy homeostasis and stress adaptation. It is activated by glucose deprivation, hyperosmotic stress, and muscle contraction, where it promotes glucose uptake in skeletal muscle . In cancer, NUAK2 modulates apoptosis resistance by interacting with NF-κB and CD95 signaling, enabling tumor cell survival under metabolic stress . Methodologically, its activity can be assessed via kinase assays using AMPK-related protocols (e.g., phosphorylation of synthetic peptides) and validated with antibodies targeting its active form .

Q. How is NUAK2 expression detected across tissue types, and what tools are recommended?

NUAK2 expression varies by tissue, with high levels observed in skeletal muscle, liver, and certain cancers. Researchers can use validated antibodies (e.g., Rabbit polyclonal anti-NUAK2, targeting residues 446–455) for Western blot (70 kDa band) or immunohistochemistry . Tissue-specific knockout models (e.g., muscle-specific NUAK1/2 knockouts) help dissect isoform-specific roles . RNA-seq datasets (e.g., Gene ID: 81788, UniProt: Q9H093) provide transcript-level insights .

Q. Which signaling pathways involve NUAK2, and how are they experimentally validated?

NUAK2 intersects with the Hippo pathway by phosphorylating LATS1/2, influencing YAP/TAZ activity and cell proliferation . It also regulates actin dynamics via myosin phosphatase Rho-interacting protein (MPRIP) . Pathway validation requires co-immunoprecipitation (Co-IP) to confirm protein interactions, siRNA knockdown to assess phenotypic changes (e.g., migration assays in melanoma), and phospho-specific antibodies (e.g., anti-phospho-LATS1) .

Advanced Research Questions

Q. How can researchers design experiments to identify NUAK2 substrates?

Substrate identification combines computational prediction (e.g., KSFinder, which predicted 281 NUAK2 substrates with AU-ROC 0.852) and experimental validation . Phosphoproteomics (e.g., SILAC-based mass spectrometry) after NUAK2 overexpression or inhibition can pinpoint phosphorylation sites. Functional validation involves CRISPR/Cas9-mediated substrate knockout and rescue experiments to confirm phenotypic relevance (e.g., glucose uptake assays in muscle cells) .

Q. What explains the contradictory roles of NUAK2 in cancer progression?

NUAK2 exhibits dual pro- and anti-tumor effects depending on tissue context. In hepatocellular carcinoma, NUAK2 promotes EMT and metastasis via NF-κB , while in other cancers, it induces senescence by stabilizing p21/p27 . To resolve contradictions, researchers should compare isoform-specific activity (NUAK1 vs. NUAK2) using isoform-selective inhibitors and analyze tissue-specific co-factors (e.g., Akt signaling in NUAK1-driven glucose intolerance) .

Q. What methodologies address challenges in studying NUAK2 kinase activity?

Key challenges include structural similarity to NUAK1 and low endogenous expression. Solutions include:

  • Selective inhibitors : Use ATP-competitive inhibitors validated via kinome-wide profiling to avoid off-target effects.
  • Recombinant protein : Express NUAK2 in baculovirus/Sf9 systems for high-purity kinase in activity assays .
  • Context-specific models : Induce NUAK2 activation via metabolic stressors (e.g., glucose deprivation) in cell lines or patient-derived xenografts .

Q. How does NUAK2 cross-talk with the Hippo pathway influence therapeutic targeting?

NUAK2 phosphorylates LATS1 at S464, inhibiting its kinase activity and promoting YAP/TAZ nuclear localization . This interaction enhances tumor cell proliferation in apoptosis-resistant cancers. To target this axis, researchers can screen for dual NUAK2/Hippo inhibitors using high-throughput kinase assays and validate efficacy in 3D spheroid models. Additionally, ChIP-seq for YAP/TAZ target genes (e.g., CTGF, CYR61) quantifies pathway modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.